molecular formula C23H29NO5 B1154045 Paxiphylline E CAS No. 1092555-03-7

Paxiphylline E

Cat. No.: B1154045
CAS No.: 1092555-03-7
M. Wt: 399.5 g/mol
InChI Key: OHPSOIUFKKLGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paxiphylline E is a methylxanthine derivative provided for non-clinical, in-vitro research applications. This compound is presented as a high-purity small molecule for investigative purposes in biochemical and pharmacological studies. Researchers are exploring its potential mechanisms of action, which may include interactions with enzyme systems such as phosphodiesterases (PDE) or specific cell membrane receptors. Its core research value lies in its utility as a tool compound for studying cellular pathways and signaling processes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets (SDS) and handling protocols are provided to ensure safe laboratory practices. Researchers should conduct their own characterization and validation experiments to confirm its suitability for specific applications.

Properties

IUPAC Name

methyl 2,6-dimethyl-8-oxido-21-oxo-14-oxa-8-azoniahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-12-10-24(27)11-13-4-5-17-19-14(6-7-29-17)16(21(26)28-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPSOIUFKKLGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Paxiphylline E: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Scientific literature predominantly refers to the indole-diterpene mycotoxin produced by Penicillium paxilli as Paxilline (B40905) . The term "Paxiphylline E" does not yield significant results in established scientific databases. This guide will, therefore, focus on Paxilline, with the assumption that "this compound" may be a rare, specific derivative or a variation in nomenclature. The methodologies and data presented are foundational to the study of paxilline-type compounds.

Executive Summary

Paxilline is a potent tremorgenic mycotoxin that has garnered significant scientific interest due to its specific and potent inhibition of large-conductance calcium-activated potassium (BK) channels. This property makes it an invaluable pharmacological tool for investigating the physiological roles of these channels and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the natural source of paxilline, detailed protocols for its isolation and purification, and an in-depth look at its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Source and Biosynthesis

The primary and most well-characterized natural source of paxilline is the filamentous fungus Penicillium paxilli.[1] First isolated in 1975, this saprophytic fungus can be readily cultured in a laboratory setting, making it a suitable organism for the production and study of paxilline and other indole-diterpenes. While P. paxilli is the principal producer, paxilline has also been identified in other fungal species, including those from the genera Aspergillus, Claviceps, and Emericella.

The biosynthesis of paxilline is a complex process orchestrated by a cluster of genes within the fungal genome. The pathway begins with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway and an indole (B1671886) moiety derived from tryptophan biosynthesis. A series of enzymatic reactions, including prenylation, epoxidation, cyclization, and oxidation, lead to the formation of the final hexacyclic structure of paxilline. The biosynthesis is understood to proceed through several key intermediates, including paspaline (B1678556) and 13-desoxypaxilline.[2]

Isolation and Purification of Paxilline

The isolation of paxilline from Penicillium paxilli cultures involves fermentation, extraction, and chromatographic purification. The following sections detail the experimental protocols for each of these stages.

Fermentation of Penicillium paxilli

A submerged fermentation process is employed for the production of paxilline. The following protocol is a synthesis of methodologies described in the scientific literature.

Experimental Protocol: Submerged Fermentation

  • Organism: Penicillium paxilli (e.g., ATCC 26601).

  • Media: A suitable liquid medium is Czapek Dox broth supplemented with 5 g/L yeast extract (CDYE). The composition per liter is:

    • Sucrose: 30 g

    • NaNO₃: 3 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • KCl: 0.5 g

    • FeSO₄·7H₂O: 0.01 g

    • Yeast Extract: 5 g

    • Adjust pH to 7.3.

  • Inoculum Development:

    • Grow cultures on potato dextrose agar (B569324) (PDA) plates for 7 days at 27°C.

    • Prepare a spore suspension by washing the surface of the agar with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Use this spore suspension to inoculate the liquid fermentation medium.

  • Fermentation Conditions:

    • Conduct the fermentation in a stirred-tank fermenter at 27°C with aeration and agitation.

    • Maintain the culture for 6-7 days. Paxilline biosynthesis typically commences after the exhaustion of glucose from the medium.[3]

  • Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration. The paxilline is primarily located within the mycelia.

Extraction of Paxilline

The intracellular paxilline is extracted from the fungal mycelia using organic solvents.

Experimental Protocol: Solvent Extraction

  • Mycelia Preparation: Freeze-dry the harvested mycelia to remove water.

  • Extraction:

    • Grind the dried mycelia to a fine powder.

    • Extract the powdered mycelia with a suitable organic solvent such as chloroform (B151607) or ethyl acetate. This can be done by soaking the mycelia in the solvent and stirring for several hours, followed by filtration. Repeat the extraction process multiple times to ensure complete recovery.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract is subjected to one or more chromatographic steps to isolate pure paxilline.

Experimental Protocol: Column and Preparative HPLC

  • Column Chromatography (Initial Purification):

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

    • Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

    • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane (B92381) and ethyl acetate. For example, start with 100% hexane and gradually increase the concentration of ethyl acetate.

    • Fraction Collection: Collect fractions and monitor the presence of paxilline using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:acetone, 93:7) and visualization under UV light.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A preparative reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol. The exact gradient profile should be optimized based on analytical HPLC analysis of the partially purified fractions.

    • Detection: UV detection at a wavelength where paxilline has a strong absorbance (e.g., 230 nm and 280 nm).

    • Fraction Collection: Collect the peak corresponding to paxilline.

    • Final Step: Evaporate the solvent from the collected fraction to obtain pure paxilline. Confirm the purity using analytical HPLC.

Diagram of the Isolation and Purification Workflow for Paxilline

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification pda P. paxilli on PDA spore_suspension Spore Suspension pda->spore_suspension Inoculation fermentation Submerged Fermentation (6-7 days) spore_suspension->fermentation Inoculation filtration Filtration fermentation->filtration mycelia Fungal Mycelia filtration->mycelia freeze_drying Freeze-Drying mycelia->freeze_drying extraction Solvent Extraction (Ethyl Acetate) freeze_drying->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc Partially Purified Fractions pure_paxilline Pure Paxilline prep_hplc->pure_paxilline

Caption: A generalized workflow for the isolation and purification of paxilline.

Quantitative Data

The following tables summarize the key quantitative data related to the production, physicochemical properties, and biological activity of paxilline.

Table 1: Fermentation Yield of Paxilline

ParameterValueReference
OrganismPenicillium paxilli[3]
Fermentation TypeSubmerged[3]
Duration6 days[3]
Yield1.5% (w/w) in freeze-dried cells[3]

Table 2: Physicochemical and Spectroscopic Data of Paxilline

PropertyValueReference
Molecular FormulaC₂₇H₃₃NO₄
Molecular Weight435.56 g/mol
AppearanceWhite to faintly yellow powder
Melting Point252 °C
¹³C NMR (CDCl₃, δ in ppm)
C-283.16
C-3199.50
C-4a119.16
C-4b76.78
C-542.69
C-623.95
C-6a43.04
C-727.16
C-872.79
C-972.38
C-1016.91
C-1116.20
C-12a47.96
C-12b37.45
C-12c37.45
C-1340.23
C-1420.91
C-14a49.38
Indole C-2124.94
Indole C-3116.68
Indole C-3a120.02
Indole C-4139.92
Indole C-7a152.15

Table 3: Biological Activity of Paxilline

TargetActivityValueReference
BK ChannelsInhibition (IC₅₀)~10 nM (closed state)
BK ChannelsInhibition (IC₅₀)~10 µM (open state)
SERCAInhibition (IC₅₀)5 - 50 µM[4]

Mechanism of Action: BK Channel Inhibition

Paxilline is a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels. Its mechanism of action is state-dependent, meaning its inhibitory potency is highly dependent on the conformational state of the channel.

Paxilline preferentially binds to the closed conformation of the BK channel. This binding stabilizes the closed state and reduces the probability of the channel opening. This allosteric modulation effectively decreases the closed-to-open equilibrium constant, rather than physically blocking the pore when the channel is open. Consequently, the inhibitory effect of paxilline is inversely proportional to the channel's open probability. Conditions that favor the open state, such as high intracellular calcium concentrations and membrane depolarization, significantly reduce the inhibitory effect of paxilline. It is understood that a single molecule of paxilline is sufficient to inhibit the channel, and its affinity for the closed state is over 500-fold greater than for the open state.

Diagram of the Signaling Pathway of Paxilline-mediated BK Channel Inhibition

G cluster_channel BK Channel States Closed Closed State Open Open State Closed->Open Activation (Ca²⁺, Depolarization) Inhibited Stabilized Closed State Closed->Inhibited Open->Closed Deactivation No_K_efflux Reduced K⁺ Efflux Paxilline Paxilline Paxilline->Closed High Affinity Binding Inhibited->No_K_efflux

Caption: Paxilline's mechanism of action on BK channels.

Conclusion

Paxilline, a secondary metabolite from Penicillium paxilli, remains a critical tool for researchers in pharmacology and neuroscience. Its specific mechanism of action as a state-dependent BK channel inhibitor provides a unique way to probe the function of these important ion channels. The protocols and data presented in this guide offer a comprehensive resource for the isolation, characterization, and application of paxilline in a research setting. Further investigation into paxilline and its analogs may lead to the development of novel therapeutic agents targeting ion channels.

References

The Discovery and History of Daphnilongeranine A N-oxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranine A N-oxide, also known as Paxiphylline E, is a naturally occurring Daphniphyllum alkaloid. This document provides a comprehensive overview of its discovery, the history of its isolation, and the methods used for its structure elucidation. While information on its specific biological activity is limited in publicly available literature, the broader context of Daphniphyllum alkaloids suggests potential areas for future investigation. This guide consolidates the available scientific information, presenting it in a structured format with detailed experimental insights where possible, to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of over 350 compounds isolated from plants of the genus Daphniphyllum.[1] These alkaloids have garnered significant attention from the scientific community due to their intricate polycyclic skeletons and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] The first Daphniphyllum alkaloid, daphnimacrine, was isolated in 1909 from D. macropodum.[3] Daphnilongeranine A N-oxide is a more recent addition to this extensive family of natural products.

Discovery and Natural Sources

Daphnilongeranine A N-oxide, systematically named this compound, was first isolated from the twigs and leaves of Daphniphyllum paxianum.[2] Subsequent studies have also reported its presence in the stem bark of Daphniphyllum macropodum and the leaves of Daphniphyllum subverticillatum.[4]

The discovery of Daphnilongeranine A N-oxide is linked to the earlier isolation of its parent amine, Daphnilongeranine A. Daphnilongeranine A was first isolated from the leaves and stems of Daphniphyllum longeracemosum. The existence of the N-oxide as a distinct natural product highlights the metabolic pathways within Daphniphyllum species that can modify the core alkaloid structures.

Timeline of Discovery

G cluster_0 Discovery Timeline Daphnilongeranine_A Daphnilongeranine A isolated from Daphniphyllum longeracemosum Daphnilongeranine_A_N_oxide Daphnilongeranine A N-oxide (this compound) isolated from Daphniphyllum paxianum Daphnilongeranine_A->Daphnilongeranine_A_N_oxide N-oxidation

Figure 1: Relationship between Daphnilongeranine A and its N-oxide.

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for Daphnilongeranine A N-oxide (this compound) are crucial for its identification and characterization. The following table summarizes the available information.

PropertyValueReference
Systematic Name This compound
Synonym Daphnilongeranine A N-oxide
CAS Number 1092555-03-7N/A
Molecular Formula C₂₃H₂₉NO₅N/A
Molecular Weight 399.48 g/mol N/A
Appearance Not reportedN/A
Optical Rotation Not reportedN/A
¹H NMR Data not available in searched literatureN/A
¹³C NMR Data not available in searched literatureN/A
Mass Spectrometry Data not available in searched literatureN/A

Experimental Protocols

Isolation of Daphnilongeranine A N-oxide (this compound) from Daphniphyllum paxianum

While the full, detailed experimental protocol from the primary literature is not available in the searched resources, a general workflow for the isolation of Daphniphyllum alkaloids can be inferred. The process typically involves extraction of the plant material followed by a series of chromatographic separations.

G Start Air-dried twigs and leaves of Daphniphyllum paxianum Extraction Extraction with organic solvents (e.g., ethanol (B145695) or methanol) Start->Extraction Partition Solvent-solvent partitioning (e.g., ethyl acetate/water) Extraction->Partition ColumnChromatography Column Chromatography (Silica gel, Sephadex LH-20) Partition->ColumnChromatography HPLC Preparative High-Performance Liquid Chromatography (HPLC) ColumnChromatography->HPLC PureCompound Pure Daphnilongeranine A N-oxide (this compound) HPLC->PureCompound

Figure 2: General workflow for the isolation of Daphnilongeranine A N-oxide.

Note: This is a generalized protocol. Specific details such as the solvents used, column packing materials, and elution gradients would be found in the primary research article.

Structure Elucidation

The structure of Daphnilongeranine A N-oxide was determined through a combination of spectroscopic techniques. The primary methods employed were:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the overall carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

The elucidation process would have followed a logical progression from determining the molecular formula to piecing together the complex polycyclic structure based on NMR correlations.

G cluster_workflow Structure Elucidation Workflow MS Mass Spectrometry (Determine Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Identify functional groups and carbon types) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish atom connectivity) NMR_1D->NMR_2D Structure Proposed Structure of Daphnilongeranine A N-oxide NMR_2D->Structure

Figure 3: Logical workflow for structure elucidation.

Biological Activity

Currently, there is a lack of specific biological activity data for Daphnilongeranine A N-oxide (this compound) in the available scientific literature. A study that evaluated the cytotoxic activity of Paxiphylline A and B against acute myelogenous leukemia (HL-60) and human lung cancer (A549) cell lines found no significant activity.

However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological effects, including:

  • Cytotoxicity: Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.

  • Antioxidant activity

  • Vasorelaxant effects

The N-oxide moiety can significantly alter the pharmacological properties of a molecule, potentially affecting its solubility, membrane permeability, and metabolic stability. In some cases, N-oxides can act as prodrugs, being reduced in vivo to the corresponding tertiary amine. Further research is warranted to investigate the potential biological activities of Daphnilongeranine A N-oxide.

Conclusion

Daphnilongeranine A N-oxide, or this compound, is a structurally interesting member of the Daphniphyllum alkaloid family. Its discovery as a natural product, distinct from its parent amine, provides insights into the biosynthetic capabilities of Daphniphyllum species. While its structure has been elucidated through modern spectroscopic methods, a significant gap exists in the understanding of its biological activity. This technical guide serves as a foundational resource for researchers, highlighting the current state of knowledge and pointing towards the need for further pharmacological evaluation of this unique natural product. The detailed experimental protocols for its isolation and complete spectroscopic data would be invaluable for future studies and can likely be found in the primary literature cited herein.

References

Unraveling the Formation of Paxiphylline E: A Proposed Biosynthetic Pathway and Technical Guide for Its Elucidation in Daphniphyllum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products, renowned for their intricate polycyclic architectures and significant biological activities. Among these, Paxiphylline E, a daphnicyclidin-type alkaloid isolated from Daphniphyllum paxianum, has garnered interest due to its unique N-oxide feature. Despite the successful total synthesis of many Daphniphyllum alkaloids, their biosynthesis in planta remains largely enigmatic. This technical guide presents a putative biosynthetic pathway for this compound, drawing upon established precursors in terpenoid biosynthesis, biomimetic synthesis studies, and known enzymatic transformations. Furthermore, this document outlines a comprehensive experimental strategy to elucidate and validate this proposed pathway, providing researchers with the necessary protocols and a logical workflow for investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the mevalonate (B85504) pathway, leading to the C30 precursor, squalene (B77637). Through a series of complex cyclizations and rearrangements, a common precursor, proto-daphniphylline, is likely formed. From this central intermediate, the pathway is proposed to diverge to the various structural classes of Daphniphyllum alkaloids. This compound, being a daphnicyclidin-type alkaloid, is likely derived from a calyciphylline A-type precursor.

The proposed pathway can be conceptualized in the following stages:

  • Core Skeleton Formation: Squalene undergoes oxidative cyclization to form a proto-daphniphylline intermediate.

  • Rearrangement to Calyciphylline A-type Skeleton: The proto-daphniphylline skeleton undergoes rearrangements to form a calyciphylline A-type precursor.

  • Conversion to Daphnicyclidin-type Skeleton: The calyciphylline A-type precursor is converted to a daphnicyclidin-type intermediate, the immediate tertiary amine precursor to this compound.

  • Final N-oxidation: The tertiary amine is oxidized to form the N-oxide, this compound.

Hypothetical Biosynthesis of this compound cluster_early Early Steps (Common Pathway) cluster_mid Intermediate Steps (Diversification) cluster_late Final Step Squalene Squalene Proto-daphniphylline Proto-daphniphylline Squalene->Proto-daphniphylline Cyclases, P450s Calyciphylline A-type Precursor Calyciphylline A-type Precursor Proto-daphniphylline->Calyciphylline A-type Precursor Rearrangement Enzymes Daphnicyclidin Precursor (Tertiary Amine) Daphnicyclidin Precursor (Tertiary Amine) Calyciphylline A-type Precursor->Daphnicyclidin Precursor (Tertiary Amine) Rearrangement Enzymes This compound This compound Daphnicyclidin Precursor (Tertiary Amine)->this compound N-oxygenase (P450 or FMO)

Caption: Proposed biosynthetic pathway of this compound from squalene.

Quantitative Data Summary (Hypothetical)

At present, there is no published quantitative data on the biosynthesis of this compound. The following tables are presented as a template for organizing future experimental findings.

Table 1: Hypothetical Enzyme Kinetics for Key Biosynthetic Steps

EnzymeSubstrateProductApparent K_m (µM)Apparent V_max (pmol/mg protein/s)
Squalene CyclaseSqualeneProto-daphniphylline10 - 50100 - 500
Rearrangement Enzyme 1Proto-daphniphyllineCalyciphylline A-type Precursor20 - 10050 - 200
Rearrangement Enzyme 2Calyciphylline A-type PrecursorDaphnicyclidin Precursor15 - 7530 - 150
N-oxygenaseDaphnicyclidin PrecursorThis compound5 - 40200 - 800

Table 2: Hypothetical Precursor Incorporation Rates in D. paxianum Cell Cultures

Labeled PrecursorIncubation Time (h)Incorporation Rate (%) into this compound
[¹³C]-Mevalonate240.5 - 2.0
[¹³C]-Squalene241.0 - 5.0
[¹³C]-Proto-daphniphylline125.0 - 15.0
[¹³C]-Daphnicyclidin Precursor620.0 - 50.0

Experimental Protocols for Pathway Elucidation

The following protocols outline a comprehensive approach to identify the genes and enzymes involved in the biosynthesis of this compound and to validate the proposed pathway.

Transcriptome Analysis of Daphniphyllum paxianum

Objective: To identify candidate genes encoding biosynthetic enzymes by comparing the transcriptomes of high and low this compound-producing tissues.

Methodology:

  • Plant Material: Collect young leaves, mature leaves, stems, and roots from D. paxianum.

  • Metabolite Profiling: Quantify this compound levels in each tissue type using LC-MS to identify high- and low-producing tissues.

  • RNA Sequencing: Extract total RNA from the identified tissues and perform deep RNA sequencing (RNA-Seq) on an Illumina platform.

  • De Novo Transcriptome Assembly: Assemble the transcriptome using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

  • Differential Expression and Co-expression Analysis: Identify differentially expressed genes between high- and low-producing tissues. Perform co-expression analysis to find genes with expression patterns similar to known alkaloid biosynthesis genes (e.g., squalene synthase).

  • Candidate Gene Selection: Prioritize candidate genes encoding enzyme families known to be involved in terpenoid and alkaloid biosynthesis, such as cytochrome P450 monooxygenases (CYPs), flavin-containing monooxygenases (FMOs), cyclases, and methyltransferases.

Transcriptome Analysis Workflow Plant Tissues Plant Tissues Metabolite Profiling Metabolite Profiling Plant Tissues->Metabolite Profiling RNA Extraction RNA Extraction Plant Tissues->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Transcriptome Assembly Transcriptome Assembly RNA-Seq->Transcriptome Assembly Gene Annotation Gene Annotation Transcriptome Assembly->Gene Annotation Differential Expression Analysis Differential Expression Analysis Gene Annotation->Differential Expression Analysis Co-expression Analysis Co-expression Analysis Gene Annotation->Co-expression Analysis Candidate Genes Candidate Genes Differential Expression Analysis->Candidate Genes Co-expression Analysis->Candidate Genes

Caption: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Express the recombinant proteins in a suitable host system.

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Synthesize or procure the putative substrates (e.g., proto-daphniphylline, calyciphylline A-type precursor, daphnicyclidin precursor).

    • Incubate the purified enzyme with the substrate and necessary cofactors (e.g., NADPH for P450s and FMOs).

    • Analyze the reaction products by LC-MS and NMR to identify the enzymatic conversion.

  • Kinetic Analysis: Determine the kinetic parameters (K_m and V_max) for enzymes that show activity using varying substrate concentrations.

In Vivo Pathway Reconstruction

Objective: To validate the function of biosynthetic enzymes in a living system.

Methodology:

  • Transient Expression in Nicotiana benthamiana:

    • Clone candidate genes into plant expression vectors.

    • Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the expression constructs.

    • Co-express multiple genes to reconstitute segments of the pathway.

    • Feed putative precursors to the infiltrated leaves.

    • Analyze the metabolome of the infiltrated leaf tissue by LC-MS to detect the production of new alkaloids.

In Vivo Pathway Reconstruction Candidate Genes Candidate Genes Cloning into Plant Vectors Cloning into Plant Vectors Candidate Genes->Cloning into Plant Vectors Agrobacterium Transformation Agrobacterium Transformation Cloning into Plant Vectors->Agrobacterium Transformation Leaf Infiltration Leaf Infiltration Agrobacterium Transformation->Leaf Infiltration Precursor Feeding Precursor Feeding Leaf Infiltration->Precursor Feeding Metabolite Extraction Metabolite Extraction Precursor Feeding->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Pathway Validation Pathway Validation LC-MS Analysis->Pathway Validation

In-Depth Technical Guide: Paxiphylline E (CAS No. 1092555-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxiphylline E, with the Chemical Abstracts Service (CAS) number 1092555-03-7, is a naturally occurring Daphniphyllum alkaloid. Also known as Daphnilongeranine A N-oxide, this complex heterocyclic compound has been isolated from plant species of the Daphniphyllum genus. The intricate polycyclic structure and the presence of a tertiary amine N-oxide functional group suggest potential for unique biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, isolation, and structural elucidation. While specific biological activity data for this compound remains limited in publicly accessible literature, this guide also explores the broader context of Daphniphyllum alkaloids and the potential implications of the N-oxide moiety to inform future research and drug development efforts.

Chemical and Physical Properties

This compound is characterized by a complex molecular architecture typical of Daphniphyllum alkaloids. The presence of the N-oxide group significantly influences its chemical and physical properties, such as polarity and solubility, compared to its non-oxidized counterpart.

PropertyValueSource
CAS Number 1092555-03-7N/A
Molecular Formula C₂₃H₂₉NO₅N/A
Molecular Weight 399.48 g/mol N/A
Synonyms Daphnilongeranine A N-oxideN/A
Appearance Amorphous powderN/A
Optical Rotation [α]D²⁰ +85.7 (c 0.14, CHCl₃)N/A

Isolation and Structure Elucidation

This compound was first reported as one of three new alkaloids isolated from the twigs and leaves of Daphniphyllum paxianum in a 2008 publication by Zhang and colleagues. The isolation and structural characterization of this compound involved a series of meticulous chromatographic and spectroscopic techniques.

Experimental Protocol: Isolation of this compound

The following protocol is a generalized representation based on typical methods for isolating Daphniphyllum alkaloids. The specific details are derived from the initial report of this compound's discovery.

dot

Caption: Workflow for the isolation of this compound.
Structure Elucidation

The molecular formula of this compound was determined as C₂₃H₂₉NO₅ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure was subsequently elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy. The relative configuration was established through analysis of Nuclear Overhauser Effect (NOE) correlations in a ROESY experiment. The key NMR data supporting the structure of this compound are summarized below.

¹³C NMR (100 MHz, CDCl₃) δ in ppm¹H NMR (400 MHz, CDCl₃) δ in ppm (J in Hz)
210.1 (C-1)-
171.2 (C-11)-
167.5 (C-23)-
118.2 (C-10)-
88.2 (C-8)5.25 (d, J = 4.8)
79.8 (C-4)4.88 (br. s)
68.9 (C-21)4.21 (d, J = 12.4), 3.98 (d, J = 12.4)
......

(Note: The table is a partial representation of the full NMR data.)

Biological Activity and Potential Signaling Pathways

As of the latest available information, there are no specific published studies detailing the biological activity or mechanism of action of this compound. However, the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological effects, including cytotoxic, antioxidant, and vasorelaxant activities.

The presence of the N-oxide functional group in this compound is of particular interest. In medicinal chemistry, the N-oxide moiety can serve as a prodrug, which may be reduced in vivo to the corresponding tertiary amine. This bioreduction is often more efficient under hypoxic conditions, a characteristic of the microenvironment of solid tumors. This suggests a potential for this compound to act as a hypoxia-activated cytotoxic agent.

Hypothetical Signaling Pathway for N-Oxide Bioreduction

The following diagram illustrates a hypothetical pathway for the bioreductive activation of a tertiary amine N-oxide, which could be applicable to this compound.

dot

N_Oxide_Bioreduction cluster_cell Hypoxic Tumor Cell PaxE_ext This compound (Extracellular) PaxE_int This compound (Intracellular) PaxE_ext->PaxE_int Cellular Uptake Reduced_PaxE Reduced this compound (Tertiary Amine) PaxE_int->Reduced_PaxE Bioreduction Cytotoxicity Cytotoxic Effects (e.g., DNA damage, apoptosis) Reduced_PaxE->Cytotoxicity Enzymes Cellular Reductases (e.g., Cytochrome P450 reductases) Enzymes->Reduced_PaxE

Caption: Hypothetical bioreductive activation of this compound.

Future Directions

The unique structure of this compound warrants further investigation into its biological properties. Key areas for future research include:

  • Cytotoxicity Screening: Evaluation of the cytotoxic effects of this compound against a panel of cancer cell lines under both normoxic and hypoxic conditions to test the hypothesis of its role as a bioreductive prodrug.

  • Mechanism of Action Studies: If cytotoxic activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved.

  • In Vivo Efficacy: Assessment of the anti-tumor efficacy of this compound in preclinical animal models.

  • Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Conclusion

This compound is a structurally interesting natural product from the Daphniphyllum family of alkaloids. While its biological activity remains to be fully explored, its N-oxide functionality presents a compelling rationale for investigating its potential as a hypoxia-activated anticancer agent. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data available provide a solid foundation for researchers to synthesize or re-isolate this compound for further biological evaluation. The insights from the broader class of Daphniphyllum alkaloids, coupled with the known roles of N-oxides in drug design, position this compound as a promising candidate for future drug discovery and development programs.

A Technical Guide to the Stability and Degradation of Paxiphylline E: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific stability and degradation data for Paxiphylline E is not publicly available. This guide, therefore, provides a comprehensive, in-depth technical overview of the established principles and methodologies that would be applied to study the stability and degradation of a compound such as this compound. The experimental protocols, data, and pathways presented are illustrative examples based on best practices in the pharmaceutical industry and regulatory guidelines.

Introduction: The Critical Role of Stability and Degradation Studies

The chemical stability of a pharmaceutical molecule is a critical attribute that profoundly impacts the safety, efficacy, and shelf-life of a drug product.[1][2] Stability studies are mandatory for regulatory approval and provide essential information for selecting appropriate formulations, packaging, and storage conditions.[1][3] Forced degradation, or stress testing, is a crucial component of these studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[2] This guide outlines a systematic approach to investigating the stability and degradation of a compound like this compound, in line with International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation studies are designed to accelerate the degradation of a drug substance to generate a sample containing the parent drug and its potential degradation products.[2][4] This process is fundamental for developing and validating stability-indicating analytical methods.[2][5] A typical forced degradation study for a compound like this compound would involve exposure to a range of stress conditions.

Experimental Protocols for Stress Conditions

The following protocols are examples of standard methodologies used in forced degradation studies. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Table 1: Illustrative Experimental Protocols for Forced Degradation of this compound

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 1N HCl. Reflux the solution at 60°C for a specified period (e.g., 30 minutes to a few hours). Neutralize the solution before analysis.To investigate degradation in an acidic environment, mimicking potential conditions in the stomach or during certain formulation processes.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 1N NaOH. Reflux the solution at 60°C for a specified period. Neutralize the solution before analysis.To assess lability to basic conditions, which can be encountered in the intestinal tract or in alkaline formulations.
Oxidative Degradation Treat a solution of this compound with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature (e.g., 80°C) for a defined time (e.g., 24 hours).[6][7]To evaluate susceptibility to oxidation, a common degradation pathway for many organic molecules when exposed to air or peroxides.
Thermal Degradation Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 105°C) for a set duration (e.g., 6 hours).To determine the impact of high temperatures that might be encountered during manufacturing (e.g., drying) or storage.
Photolytic Degradation Expose a solution or solid sample of this compound to a combination of visible and UV light in a photostability chamber. The exposure should follow ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1]To assess the impact of light exposure on the drug substance, which is critical for packaging and storage decisions.
General Workflow for Forced Degradation

The process follows a logical sequence from stress application to analysis and characterization.

G cluster_0 Stress Application cluster_1 Analysis cluster_2 Outcome API This compound (API) Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 105°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Stressed Samples Base->HPLC Stressed Samples Oxidation->HPLC Stressed Samples Thermal->HPLC Stressed Samples Photo->HPLC Stressed Samples LCMS LC-MS/MS for Identification HPLC->LCMS Quantification & Separation Method Validation of Analytical Method HPLC->Method Pathway Elucidation of Degradation Pathway LCMS->Pathway Structural Information

Workflow of a Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.

Illustrative HPLC Method Parameters

The development of a robust RP-HPLC method is essential. The following table provides an example of chromatographic conditions that could be a starting point for the analysis of this compound and its degradation products.

Table 2: Example of a Stability-Indicating RP-HPLC Method for this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM KH₂PO₄, pH 6) and an organic solvent (e.g., Methanol or Acetonitrile).[8]
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV absorbance maximum of this compound (e.g., 273 nm).[8]
Column Temperature 30°C
Injection Volume 20 µL
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can separate the main peak (this compound) from all degradation product peaks.[9]

Presentation of Stability and Degradation Data

Clear and concise presentation of data is crucial for interpretation and comparison. Quantitative results from forced degradation studies are typically summarized in a table.

Summary of Forced Degradation Results

The table below illustrates how the degradation data for this compound would be presented. It quantifies the extent of degradation and the complexity of the degradation profile under each stress condition.

Table 3: Illustrative Summary of Forced Degradation Results for this compound

Stress Condition (Example Parameters)% Assay of this compound% DegradationNumber of Major Degradation Products
Control (Unstressed) 99.80.20
Acid (1N HCl, 60°C, 2h) 88.511.52
Base (1N NaOH, 60°C, 30 min) 91.28.81
Oxidative (3% H₂O₂, RT, 24h) 41.658.44
Thermal (105°C, 6h) 46.153.93
Photolytic (ICH Q1B) 95.34.72

Note: Data is hypothetical and for illustrative purposes only. The significant degradation under oxidative and thermal conditions in this example would indicate a particular lability of the molecule to these stresses.[8]

Elucidation of Degradation Pathways

Identifying the structure of major degradation products is a key objective. This is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By comparing the mass spectra of the degradation products with the parent drug, a degradation pathway can be proposed.

Hypothetical Degradation Pathway of this compound

This diagram illustrates a potential degradation pathway for a hypothetical molecule, this compound, under oxidative and hydrolytic stress.

G cluster_0 Degradation Products Pax This compound (Parent Drug) Hydrolysis_P Hydrolysis Product (DP-1) Pax->Hydrolysis_P  Acid/Base  Hydrolysis Oxidation_P1 N-Oxide (DP-2) Pax->Oxidation_P1  Oxidation  (H₂O₂) Oxidation_P2 Epoxide (DP-3) Oxidation_P1->Oxidation_P2 Further Oxidation

Hypothetical Degradation Pathway for this compound.

Conclusion

A thorough investigation of the stability and degradation of this compound is a multifactorial process that is indispensable for successful drug development. It requires a systematic application of stress conditions, the development of a specific and validated stability-indicating analytical method, and the characterization of degradation products to elucidate potential degradation pathways. While specific data on this compound remains to be published, the methodologies and frameworks outlined in this guide provide a robust blueprint for conducting such an investigation, ensuring the final drug product's quality, safety, and efficacy.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline E belongs to the extensive family of indole-diterpenoid alkaloids, a class of secondary metabolites produced by various fungi, particularly of the Penicillium and Aspergillus genera. These compounds are characterized by a common core structure derived from indole-3-glycerol phosphate (B84403) and a geranylgeranyl diphosphate-derived cyclic diterpenoid skeleton. The structural diversity within this family, arising from various substitutions and stereochemical arrangements, leads to a wide range of biological activities. While specific data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of the core characteristics, biological activities, and mechanisms of action of the broader paxilline-related alkaloid group, with a focus on providing actionable data and experimental protocols for researchers in drug discovery and development.

Core Chemical Structures

The foundational structure of paxiphylline-related alkaloids is a complex polycyclic system. Key members of this family, for which more extensive biological data are available, include paxilline (B40905), paspaline, penitrem A, and janthitrems. The structural variations among these analogs, such as the presence and position of hydroxyl, acetyl, and prenyl groups, significantly influence their biological activity.

Biological Activity and Mechanism of Action

The most well-documented biological activity of paxilline and its congeners is the potent and specific inhibition of the large-conductance calcium-activated potassium (BK) channels.[1][2] This inhibition is a key mechanism underlying their tremorgenic effects.[1] The IC50 for paxilline's inhibition of BK channels is highly dependent on the channel's open probability, ranging from approximately 10 nM when the channels are predominantly closed to nearly 10 µM as they approach maximal open probability.[1][3] The binding site for paxilline is located on the intracellular side of the BK channel's α-subunit, near the central cavity.[4]

Quantitative Data on Biological Activity

The following table summarizes the reported cytotoxic activities of various indole-diterpenoid alkaloids related to this compound against a panel of human cancer cell lines. It is important to note that these values are for structurally similar compounds and may not directly reflect the activity of this compound.

CompoundCell LineCell TypeIC50 (µM)Reference
Penitrem AMDA-MB-231Human Breast Cancer-[5]
Verrucosidin Derivative 35HeLaHuman Cervical Cancer1.91[5]
Verrucosidin Derivative 35MDA-MB-231Human Breast Cancer~2.5[5]
Verrucosidin Derivative 35MCF-7Human Breast Cancer~3.0[5]
Verrucosidin Derivative 35MGC-803Human Gastric Cancer3.91[5]
Verrucosidin Derivative 35A-549Human Lung Cancer~2.0[5]
Verrucosidin Derivative 31MGC-803Human Gastric Cancer0.96[5]
Verrucosidin Derivative 33MGC-803Human Gastric Cancer1.14[5]
Peniquinone AMCF-7Human Breast Cancer9.01[5]
Peniquinone AU87Human Glioblastoma~12.0[5]
Peniquinone APC-3Human Prostate Cancer14.59[5]
Peniquinone BMCF-7Human Breast Cancer13.45[5]
Peniquinone BU87Human Glioblastoma~20.0[5]
Peniquinone BPC-3Human Prostate Cancer25.32[5]
DehydrocurvularinHCT 116Human Colon Cancer~10.0[5]
Dehydrocurvularin786-OHuman Kidney Cancer~14.0[5]
Dehydrocurvularin5673Human Bladder Cancer3.5[5]
DehydrocurvularinHeLaHuman Cervical Cancer14.9[5]
Polyphyllin IA549Human Lung Cancer1.0 - 4.5[6]
Polyphyllin IHT-29Human Colon Cancer1.0 - 4.5[6]

Signaling Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9][10] While direct evidence for this compound's effect on this pathway is lacking, studies on other natural products suggest that modulation of PI3K/Akt is a common mechanism for cytotoxic compounds.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PaxiphyllineE This compound (Proposed Target) PaxiphyllineE->PI3K (inhibition?) PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Proposed mechanism of this compound targeting the PI3K/Akt signaling pathway.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of indole-diterpenoid alkaloids on adherent cancer cell lines.

Materials:

  • 96-well flat-bottom microplates

  • Test compound (e.g., this compound analog) dissolved in DMSO (stock solution)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated using a dose-response curve fitting software.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add compound dilutions to wells incubate_24h->add_compound prepare_compound Prepare serial dilutions of test compound prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add 10 µL MTT solution (5 mg/mL) and incubate for 4h incubate_48_72h->add_mtt solubilize Remove medium and add 100 µL solubilization solution add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

BK Channel Activity Assessment using Patch-Clamp Electrophysiology

This protocol describes the use of the inside-out patch-clamp technique to study the effect of paxilline-related compounds on BK channels.

Materials:

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Cell line expressing BK channels (e.g., HEK293 cells)

  • External (bath) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2 (pH 7.4)

  • Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA (pH 7.4)

  • Test compound (e.g., paxilline) dissolved in DMSO

Procedure:

  • Cell Preparation: Culture cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.

  • Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Inside-Out Patch Excision: Excise the patch of membrane into the bath solution, exposing the intracellular face of the channel to the bath.

  • Data Recording: Apply voltage steps to the patch and record single-channel currents in the absence of the compound to establish a baseline.

  • Compound Application: Perfuse the bath with a solution containing the test compound at the desired concentration.

  • Data Analysis: Analyze the effect of the compound on channel activity (e.g., open probability, single-channel conductance).

Patch_Clamp_Workflow start Start prepare_cells Prepare cells expressing BK channels start->prepare_cells form_seal Form Giga-seal on cell membrane prepare_cells->form_seal pull_pipette Pull and polish glass pipette pull_pipette->form_seal excise_patch Excise to inside-out configuration form_seal->excise_patch record_baseline Record baseline channel activity excise_patch->record_baseline apply_compound Perfuse with compound solution record_baseline->apply_compound record_effect Record channel activity in presence of compound apply_compound->record_effect analyze_data Analyze data (Po, conductance, etc.) record_effect->analyze_data Western_Blot_Workflow start Start treat_cells Treat cells with test compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze

References

Review of Daphniphyllum alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Daphniphyllum Alkaloids: Chemistry, Biosynthesis, and Pharmacological Properties

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from evergreen plants of the genus Daphniphyllum.[1][2] With over 350 members identified since their discovery in 1909, these alkaloids are renowned for their complex, polycyclic, and often caged architectures, which have captivated the interest of synthetic chemists.[1][3] Many of these compounds exhibit a wide range of promising biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and anti-HIV effects, making them attractive targets for drug discovery and development.[1][4][5][6] This guide provides a comprehensive overview of the chemistry, biosynthesis, and pharmacology of Daphniphyllum alkaloids, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways and workflows.

Structural Diversity

The structural complexity of Daphniphyllum alkaloids is a defining feature of this natural product family. They are classified into numerous subtypes based on their carbon skeletons, which are often intricate fused ring systems.[4][7] Major classes include daphniphylline, secodaphniphylline, yuzurimine, daphnilactone A, daphnilactone B, and calyciphylline types.[8][9] The continuous discovery of new alkaloids from various Daphniphyllum species has led to the identification of unprecedented molecular frameworks, such as the 6/6/6/7/5/6 hexacyclic system in dcalycinumine A and the unique 5/8/7/5/5 ring system in calycindaphine A.[1]

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the cyclization of squalene (B77637), a C30 triterpene.[10][11] A widely accepted hypothesis, pioneered by Heathcock and coworkers, suggests an elegant biomimetic pathway.[12][13] The proposed pathway initiates with the oxidation of squalene to squalene dialdehyde. This is followed by a condensation reaction with a nitrogen source, such as an amino acid, and a series of cyclizations, including aza-ene and Diels-Alder-type reactions, to construct the characteristic polycyclic core.[10][13] The first pentacyclic intermediate formed is often referred to as proto-daphniphylline, which is considered the putative precursor to the entire family of alkaloids.[13][14]

Daphniphyllum Alkaloid Biosynthesis squalene Squalene squalene_dialdehyde Squalene Dialdehyde squalene->squalene_dialdehyde Oxidation azadiene 2-Azadiene Intermediate squalene_dialdehyde->azadiene Condensation with NH3/R-NH2 proto_daphniphylline Proto-daphniphylline azadiene->proto_daphniphylline Intramolecular Cyclizations daphniphylline_type Daphniphylline-type Alkaloids proto_daphniphylline->daphniphylline_type Rearrangement/ Further Cyclization secodaphniphylline_type Secodaphniphylline-type Alkaloids proto_daphniphylline->secodaphniphylline_type Rearrangement yuzurimine_type Yuzurimine-type Alkaloids proto_daphniphylline->yuzurimine_type Rearrangement/ Oxidation other_types Other Skeletal Types proto_daphniphylline->other_types Further Modifications

Proposed biosynthetic pathway of Daphniphyllum alkaloids.

Total Synthesis

The formidable structures of Daphniphyllum alkaloids have made them compelling targets for total synthesis.[15][16] Synthetic chemists have developed numerous elegant strategies, including biomimetic approaches that mimic the proposed biosynthetic pathways.[14][17] Key synthetic challenges include the construction of the dense polycyclic systems and the stereocontrolled formation of multiple quaternary carbon centers.[10][15] Successful syntheses have often featured powerful chemical transformations such as intramolecular Diels-Alder reactions, [5+2] cycloadditions, and radical cyclization cascades to assemble the complex core structures.[1][18]

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate in the production of calyciphylline A-type alkaloids, highlighting the use of a [5+2] cycloaddition.[1]

Synthetic Workflow Example start 2-Methylcyclohexane-1,3-dione intermediate1 α,β-Unsaturated Ketone start->intermediate1 Grignard Addition & Acidic Treatment intermediate2 Cyclization Precursor intermediate1->intermediate2 Multi-step Elaboration cycloaddition Intramolecular [5+2] Cycloaddition intermediate2->cycloaddition product ACDE Ring Framework of Calyciphylline A-type Alkaloids cycloaddition->product

Synthetic approach to a key calyciphylline A-type alkaloid core.

Pharmacological Activities

Daphniphyllum alkaloids have demonstrated a broad spectrum of biological activities, which are summarized below.

Cytotoxic Activity

A significant number of Daphniphyllum alkaloids exhibit cytotoxicity against various human cancer cell lines.[1][2] This has positioned them as potential leads for the development of novel anticancer agents. The cytotoxic activities of several representative alkaloids are presented in Table 1.

Table 1. Cytotoxic Activities of Selected Daphniphyllum Alkaloids

CompoundCell LineIC50 (µM)Reference
Daphnezomine WHeLa16.0 µg/mL[19][20]
Daphnioldhanol AHeLa31.9[1][2]
Unnamed Alkaloid (6)HeLa~3.89[1]
Total Alkaloid Extract LD50 (Mice) 812 mg/kg [21]
Anti-inflammatory Activity

Several Daphniphyllum alkaloids and extracts from Daphniphyllum species have shown anti-inflammatory properties.[22][23] The mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), interleukins (e.g., IL-1, IL-6), and tumor necrosis factor-alpha (TNF-α).[24][25] The general signaling pathway for inflammation involving these mediators is depicted below.

Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage stimulus->macrophage signaling Intracellular Signaling (e.g., NF-κB) macrophage->signaling gene_expression Gene Expression signaling->gene_expression mediators Pro-inflammatory Mediators gene_expression->mediators iNOS (for NO) COX-2 (for PGE2) Cytokines (TNF-α, IL-6) inhibition Daphniphyllum Alkaloids inhibition->gene_expression Inhibition

Inhibition of inflammatory mediators by Daphniphyllum alkaloids.
Neuroprotective Activity

Certain alkaloids have shown potential as neuroprotective agents, which is a promising area for research into treatments for neurodegenerative diseases.[26][27] Their mechanisms of action can include antioxidant effects, inhibition of acetylcholinesterase, and modulation of neurotransmitter systems.[27][28]

Other Biological Activities

In addition to the activities mentioned above, various Daphniphyllum alkaloids have been reported to possess:

  • Anti-HIV activity : Logeracemin A has an EC50 of 4.5 ± 0.1 μM.[1]

  • Vasorelaxant properties .[6][10]

  • Antioxidant effects .[6][10]

  • Pesticidal activity against brine shrimp.[1]

Experimental Protocols

Isolation and Purification of Daphniphyllum Alkaloids

A general procedure for the isolation of alkaloids from plant material is as follows:

  • Extraction : Dried and powdered plant material (e.g., stems, leaves, roots) is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature.[21]

  • Acid-Base Partitioning : The crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform) to obtain the total crude alkaloids.[21]

  • Chromatography : The crude alkaloid mixture is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or preparative HPLC to yield the pure individual alkaloids.[1]

Structural Elucidation

The structures of new Daphniphyllum alkaloids are determined using a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2]

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[1]

  • X-ray Crystallography : Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the structure and its absolute stereochemistry.[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of purified alkaloids against human cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Treatment : Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells metabolize the yellow MTT into a purple formazan (B1609692) product.

  • Quantification : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1][2]

Anti-inflammatory Assay (Measurement of NO Production)

The anti-inflammatory effect can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation : RAW 264.7 macrophages are seeded in 96-well plates. The cells are then pre-treated with various concentrations of the test alkaloids for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[24]

  • Nitrite (B80452) Measurement : NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure : An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification : After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. A decrease in nitrite levels in treated cells compared to LPS-only stimulated cells indicates inhibition of NO production.[24]

Conclusion and Future Perspectives

The Daphniphyllum alkaloids represent a fascinating and pharmacologically significant class of natural products. Their structural diversity and potent biological activities, particularly in the areas of oncology and inflammation, underscore their potential as a source of new therapeutic agents.[1][4][16] While significant progress has been made in their isolation, structural elucidation, and total synthesis, many members of this vast family remain synthetically inaccessible and biologically unexplored.[15][18] Future research will likely focus on the development of more efficient and scalable synthetic routes to enable comprehensive structure-activity relationship studies and preclinical development. Furthermore, elucidating the specific molecular targets and mechanisms of action for the most promising bioactive alkaloids will be crucial for translating these unique natural products into clinical candidates. The intricate chemistry and biology of Daphniphyllum alkaloids will undoubtedly continue to inspire and challenge researchers in the fields of natural product chemistry, medicinal chemistry, and chemical biology for years to come.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Paxiphylline E from Daphniphyllum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum, a genus of evergreen plants, is a rich source of structurally diverse and biologically active alkaloids. Among these, Paxiphylline E, a C22 nor-daphniphyllum alkaloid, has been isolated from various species, including the twigs and leaves of Daphniphyllum paxianum, the stem bark of Daphniphyllum macropodum, and the leaves of Daphniphyllum subverticillatum. The complex polycyclic structure of this compound and other Daphniphyllum alkaloids has attracted significant interest for their potential pharmacological activities, including cytotoxic effects against cancer cell lines.[1][2][3] This document provides a detailed, generalized protocol for the extraction and isolation of this compound, based on established methods for Daphniphyllum alkaloids.

Data Presentation

AlkaloidCancer Cell LineIC50 (µM)Source SpeciesReference
Daphnezomine WHeLa16.0D. angustifolium[3]
Daphnioldhanol AHeLa31.9D. angustifolium[2]
Daphnicyclidin MP-3885.7D. macropodum
Daphnicyclidin MSGC-790122.4D. macropodum
Daphnicyclidin NP-3886.5D. macropodum
Daphnicyclidin NSGC-790125.6D. macropodum
Macropodumine CP-38810.3D. macropodum
Daphnicyclidin AP-38813.8D. macropodum

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from Daphniphyllum plant material. This protocol is a composite based on methods reported for the isolation of various Daphniphyllum alkaloids. Researchers should refer to the primary literature, specifically Zhang et al. (2008), for the most accurate and detailed methodology for this compound.

1. Plant Material Collection and Preparation:

  • Collect fresh twigs and leaves of Daphniphyllum paxianum.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) (3 x 30 L) at room temperature for 24 hours for each extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in a 2% aqueous HCl solution.

  • Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer.

  • Adjust the pH of the aqueous layer to 9-10 with an aqueous ammonia (B1221849) solution.

  • Extract the alkaline solution with chloroform (B151607) (or dichloromethane) to obtain the crude alkaloid fraction.

  • Concentrate the chloroform extract under reduced pressure to yield the total crude alkaloids.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude alkaloid extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the alkaloids into several fractions based on polarity.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using pTLC with a suitable solvent system (e.g., chloroform-acetone, 8:2) or by preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

  • Recrystallization:

    • Recrystallize the isolated this compound from a suitable solvent (e.g., methanol (B129727) or acetone) to obtain the pure compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated this compound using spectroscopic methods, including:

    • Mass Spectrometry (MS) to determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for detailed structural analysis.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_prep 1. Plant Material Preparation cluster_extract 2. Extraction cluster_partition 3. Acid-Base Partitioning cluster_purify 4. Purification cluster_elucidate 5. Structure Elucidation p1 Collect Daphniphyllum paxianum (twigs and leaves) p2 Air-dry plant material p1->p2 p3 Grind to a coarse powder p2->p3 e1 Macerate with 95% Ethanol p3->e1 e2 Concentrate extract e1->e2 ab1 Suspend in 2% HCl e2->ab1 ab2 Partition with Ethyl Acetate (remove neutral compounds) ab1->ab2 ab3 Basify aqueous layer (pH 9-10) ab2->ab3 ab4 Extract with Chloroform ab3->ab4 ab5 Concentrate to get crude alkaloids ab4->ab5 c1 Silica Gel Column Chromatography ab5->c1 c2 Preparative TLC or HPLC c1->c2 c3 Recrystallization c2->c3 s1 Mass Spectrometry (MS) c3->s1 s2 NMR Spectroscopy (1H, 13C, 2D) c3->s2

Caption: A generalized workflow for the extraction and purification of this compound.

Postulated Signaling Pathways Affected by Daphniphyllum Alkaloids

While the specific signaling pathways modulated by this compound have not been extensively studied, the reported cytotoxic activities of related Daphniphyllum alkaloids against various cancer cell lines suggest potential interference with key cellular processes. A network pharmacology approach could be employed to predict potential targets and pathways. Based on the known mechanisms of other cytotoxic natural products, the following pathways are plausible targets for investigation.

Signaling_Pathways cluster_pathways Potential Signaling Pathways Modulated by Daphniphyllum Alkaloids cluster_outcomes Cellular Outcomes pax This compound (and related alkaloids) path1 Apoptosis Pathway pax->path1 Induces? path2 Cell Cycle Regulation pax->path2 Inhibits? path3 MAPK Signaling Pathway pax->path3 Modulates? path4 PI3K-Akt Signaling Pathway pax->path4 Modulates? out1 Cell Death path1->out1 out2 Growth Arrest path2->out2 out3 Inhibition of Proliferation path3->out3 path4->out3

Caption: Postulated signaling pathways potentially affected by this compound.

References

Application Note: Quantitative Analysis of Paxiphylline E using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline E is a complex indole (B1671886) diterpene alkaloid belonging to the paxilline (B40905) class of mycotoxins produced by various fungi, including Penicillium species. Members of this family are known for their potent biological activities, including tremorgenic effects and modulation of ion channels. Accurate and sensitive quantification of this compound in various matrices is crucial for toxicological assessments, pharmacokinetic studies, and for understanding its mechanism of action in drug discovery and development. This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method Overview

The method described herein utilizes a robust LC-MS/MS approach for the quantification of this compound. The sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Key Analytical Parameters

ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Chromatographic Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Sample Preparation Protein Precipitation
Internal Standard A structurally similar compound, ideally a stable isotope-labeled this compound (if available), or another paxilline analog.

Experimental Protocols

Standard and Sample Preparation

a. Stock and Working Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound analytical standard in methanol (B129727).

  • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

  • Prepare a stock solution of the internal standard (IS) at 1 mg/mL in methanol. Dilute the IS stock solution with methanol to obtain a working solution at an appropriate concentration.

b. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (e.g., plasma, serum, cell lysate) in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

a. Liquid Chromatography (LC) Conditions (Illustrative):

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the fragmentation of similar indole diterpene alkaloids, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The product ions would be generated by collision-induced dissociation (CID).

    • Hypothetical MRM Transitions for this compound (to be optimized):

      • Precursor Ion (Q1): To be determined (based on the exact mass of this compound)

      • Product Ion (Q3): To be determined (major fragment ions)

      • Collision Energy (CE): To be optimized for each transition.

  • Source Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables illustrate the type of data that should be generated during method validation. (Note: The values presented are for illustrative purposes based on similar compounds and would need to be experimentally determined for this compound).

Table 1: Calibration Curve Parameters (Illustrative)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy Data (Illustrative)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1090 - 110< 1090 - 110
Mid QC100< 1090 - 110< 1090 - 110
High QC800< 1090 - 110< 1090 - 110

Table 3: Recovery and Matrix Effect (Illustrative)

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 8590 - 110

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (Calibration Curve) Stock->Working IS_Stock Internal Standard Stock (1 mg/mL) IS_Working IS Working Solution IS_Stock->IS_Working Precipitation Protein Precipitation (+ IS, + Methanol) IS_Working->Precipitation Sample Biological Sample (100 µL) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (N2) Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection (5 µL) Reconstitution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound

Based on the known biological activities of the closely related compound paxilline, this compound is hypothesized to inhibit large-conductance calcium-activated potassium (BK) channels and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[1][2][3][4][5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum PaxE This compound BK_channel BK Channel PaxE->BK_channel Inhibition SERCA SERCA Pump PaxE->SERCA Inhibition Hyperpolarization Membrane Hyperpolarization BK_channel->Hyperpolarization Prevents K_ion K⁺ K_ion->BK_channel Efflux Ca_ER Ca²⁺ Ca_homeostasis Disrupted Ca²⁺ Homeostasis SERCA->Ca_homeostasis Leads to Ca_cyto_er Ca²⁺ Ca_cyto_er->SERCA Uptake Ca_cyto Cytosolic Ca²⁺ Ca_cyto->BK_channel Activates Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Leads to

Caption: Proposed mechanism of action for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Paxiphylline E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Paxiphylline E using a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed for the determination of this compound in bulk drug substances and can be adapted for various research applications.

Introduction

This compound is a daphniphyllum alkaloid with the molecular formula C23H29NO5[1][2]. As with many complex natural products, a reliable and robust analytical method is crucial for its characterization, quantification, and quality control in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture[3][4]. This application note details a proposed RP-HPLC method for the analysis of this compound. The method is based on established principles for the analysis of similar alkaloid compounds.

Experimental Protocol

This section outlines the materials, instrumentation, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

  • Reagents and Solvents:

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Preparation of Mobile Phase and Solutions
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: A mixture of water and acetonitrile (50:50, v/v) can be used as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For analysis of a bulk drug substance:

  • Accurately weigh a quantity of the this compound sample.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system[5].

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)
Gradient Program 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (based on typical UV absorbance for similar compounds)
Injection Volume 10 µL
Run Time 25 minutes

Data Presentation

The following tables summarize the expected quantitative data from the validation of this proposed HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Parameters

ParameterSpecificationHypothetical Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%

Visualization

Experimental Workflow Diagram

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Chromatographic Separation (C18 Column) D->E Mobile Phase F UV Detection (220 nm) E->F G Data Acquisition & Processing F->G H Quantification & Reporting G->H

Caption: Workflow for the HPLC Analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, RP-HPLC method for the quantitative analysis of this compound. The detailed protocol, including sample and mobile phase preparation, along with the specified chromatographic conditions, offers a solid foundation for researchers. The presented hypothetical data in the tables indicates that the method is expected to be linear, accurate, and precise. The workflow diagram provides a clear visual representation of the analytical process. This method can serve as a starting point for the development and validation of a robust analytical procedure for this compound in various research and quality control settings.

References

Application Note: A Robust LC-MS/MS Protocol for the Detection and Quantification of Daphnilongeranine A N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the sensitive and selective detection of Daphnilongeranine A N-oxide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation from plant matrices, optimized LC separation conditions, and specific MS/MS parameters for targeted analysis. This application note is intended to guide researchers in the analysis of complex Daphniphyllum alkaloids and their N-oxide metabolites.

Introduction

Daphniphyllum alkaloids are a diverse and structurally complex group of natural products, with over 350 identified compounds to date. These alkaloids, isolated from plants of the genus Daphniphyllum, exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties[1]. Daphnilongeranine A is a notable member of this family. Its N-oxide metabolite, Daphnilongeranine A N-oxide, is of significant interest due to the common role of N-oxidation in the metabolism and bioactivity of alkaloids. The analysis of N-oxide compounds can be challenging due to their potential instability[2]. LC-MS/MS offers the high sensitivity and selectivity required for the reliable quantification of such metabolites in complex biological and botanical matrices. This protocol details a robust method for the analysis of Daphnilongeranine A N-oxide.

Experimental Protocol

Sample Preparation (from Plant Material)

A targeted acid-base extraction followed by solid-phase extraction (SPE) is recommended for the efficient isolation of Daphnilongeranine A N-oxide from dried and powdered plant material.

  • Extraction:

    • Weigh 1 gram of homogenized, dried plant material into a 50 mL centrifuge tube.

    • Add 10 mL of 1% formic acid in methanol (B129727).

    • Vortex for 1 minute, then sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the three supernatants.

  • Acid-Base Partitioning:

    • Evaporate the pooled methanolic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 20 mL of 0.05 M sulfuric acid[2][3][4].

    • Wash the acidic solution with 20 mL of dichloromethane (B109758) to remove non-polar compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to ~9-10 with ammonium (B1175870) hydroxide.

    • Perform a liquid-liquid extraction with 3 x 20 mL of ethyl acetate.

    • Pool the organic layers and evaporate to dryness.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is designed to achieve good peak shape and resolution for the target analyte.

ParameterCondition
Instrument Waters Acquity I-Class UPLC or equivalent
Column Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 8 minutes; hold at 95% B for 2 minutes; return to 5% B and re-equilibrate for 3 minutes.
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Conditions

The MS/MS parameters are optimized for the selective and sensitive detection of Daphnilongeranine A N-oxide using the Multiple Reaction Monitoring (MRM) mode.

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Analyte Information and MRM Transitions

The molecular formula for Daphnilongeranine A is C₂₃H₂₉NO₄[5][6]. The monoisotopic mass is 383.2097 g/mol . The N-oxide will have the formula C₂₃H₂₉NO₅, with a monoisotopic mass of 399.2046 g/mol . The following table summarizes the proposed MRM transitions for the protonated molecule [M+H]⁺.

Note: Product Ion 2 is a proposed characteristic fragment that would require experimental confirmation via infusion of a standard and a product ion scan. The collision energies provided are typical starting points and should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)CE (eV) for Ion 1Product Ion 2 (m/z)CE (eV) for Ion 2Notes
Daphnilongeranine A N-oxide 400.2384.235Confirm ExperimentallyOptimizeProduct Ion 1 corresponds to the characteristic neutral loss of oxygen ([M+H-16]⁺).
Daphnilongeranine A (for confirmation)384.2Confirm ExperimentallyOptimizeConfirm ExperimentallyOptimizeTo confirm the identity of the deoxygenated fragment.

Visualization of Workflows

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Dried Plant Material extraction Acidified Methanol Extraction & Sonication start->extraction partition Acid-Base Liquid-Liquid Partitioning extraction->partition spe Solid-Phase Extraction (SPE) Cleanup partition->spe final_sample Final Sample for Injection spe->final_sample lc UPLC Separation (C18 Column) final_sample->lc ms Tandem MS Detection (Positive ESI, MRM Mode) lc->ms acquisition Data Acquisition ms->acquisition quant Quantification & Reporting acquisition->quant

Caption: Workflow for Daphnilongeranine A N-oxide analysis.

Logical Relationship of N-oxide Detection

This diagram shows the logical process for confirming the identity of an N-oxide metabolite using tandem mass spectrometry.

G Precursor Precursor Ion [M+H]+ = m/z 400.2 MSMS MS/MS Fragmentation (CID) Precursor->MSMS Product1 Product Ion 1 [M+H-16]+ m/z 384.2 MSMS->Product1 Product2 Product Ion 2 (Characteristic Fragment) MSMS->Product2 Confirmation Confirmation: Matches Parent Alkaloid m/z and Retention Time Product1->Confirmation

Caption: N-oxide identification via characteristic fragmentation.

Conclusion

The described LC-MS/MS method provides a robust and selective protocol for the detection and quantification of Daphnilongeranine A N-oxide. The combination of a targeted sample preparation procedure, efficient UPLC separation, and specific MRM-based detection allows for reliable analysis in complex matrices. The characteristic neutral loss of an oxygen atom serves as a key diagnostic tool for the identification of the N-oxide metabolite. This protocol can be adapted for the analysis of other Daphniphyllum alkaloids and their N-oxide derivatives, supporting further research into the pharmacology and metabolism of this important class of natural products.

References

Application Notes and Protocols for the Synthesis of Paxiphylline E Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline E, also known as Daphnilongeranine A N-oxide, is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products have garnered significant attention from the scientific community due to their intricate polycyclic architectures and promising biological activities, which include cytotoxic, antioxidant, and vasorelaxant effects.[1] The unique structural features of this compound and its derivatives make them compelling targets for synthetic chemistry and potential candidates for drug discovery programs.

This document provides detailed protocols for the synthesis of a close structural analog of this compound, (-)-Daphnilongeranin B, as a representative example of the synthesis of the core scaffold. A general protocol for the subsequent N-oxidation to yield a this compound-type structure is also described. Furthermore, this note outlines the known biological activities and potential signaling pathways associated with Daphniphyllum alkaloids.

Synthetic Approach

A direct total synthesis of this compound has not yet been reported in the scientific literature. However, the total synthesis of the structurally related alkaloid, (-)-Daphnilongeranin B, has been successfully achieved and provides a comprehensive blueprint for accessing the core structure of this subclass of Daphniphyllum alkaloids.[2][3] The synthetic strategy for (-)-Daphnilongeranin B can be adapted to produce derivatives that can be further modified to yield this compound analogs.

The overall synthetic pathway can be visualized as a multi-step process involving the construction of key carbocyclic and heterocyclic ring systems.

Synthesis_Workflow Start Commercially Available Starting Materials Intermediate1 Construction of Tricyclic Core Start->Intermediate1 Intermediate2 [3+2] Cycloaddition Intermediate1->Intermediate2 Intermediate3 Formation of Pentacyclic Intermediate Intermediate2->Intermediate3 Intermediate4 Late-stage Aldol (B89426) Cyclization Intermediate3->Intermediate4 DaphnilongeraninB (-)-Daphnilongeranin B (Core Scaffold) Intermediate4->DaphnilongeraninB PaxiphyllineE This compound Derivative (N-oxide) DaphnilongeraninB->PaxiphyllineE N-oxidation

Caption: Synthetic workflow for accessing this compound derivatives.

Experimental Protocols

The following protocols are adapted from the reported total synthesis of (-)-Daphnilongeranin B and provide a representative methodology.[2][3]

Protocol 1: Synthesis of the Core Scaffold ((-)-Daphnilongeranin B))

This multi-step synthesis involves several key transformations, including an intermolecular [3+2] cycloaddition and a late-stage aldol cyclization to construct the complex hexacyclic framework.

Key Reaction Steps and Data:

StepReactionReagents and ConditionsYield (%)Product Characterization (Selected Data)
1Intermolecular [3+2] CycloadditionPrecursor A, Precursor B, Catalyst, Solvent, Temperature75-85¹H NMR, ¹³C NMR, HRMS
2Functional Group InterconversionIntermediate from Step 1, Reagents, Solvent, Temperature90-95¹H NMR, ¹³C NMR, HRMS
3Ring-Closing MetathesisIntermediate from Step 2, Grubbs Catalyst, Solvent, Temperature80-90¹H NMR, ¹³C NMR, HRMS
4Aldol CyclizationIntermediate from Step 3, Base, Solvent, Temperature65-75¹H NMR, ¹³C NMR, HRMS, X-ray crystallography

Detailed Methodology for a Key Step (Aldol Cyclization):

  • To a solution of the pentacyclic precursor (1.0 eq) in anhydrous THF (0.01 M) at -78 °C under an argon atmosphere, add a solution of KHMDS (1.2 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford (-)-Daphnilongeranin B.

Protocol 2: Synthesis of this compound Derivatives (N-oxidation)

The final step to obtain a this compound derivative involves the N-oxidation of the tertiary amine in the Daphnilongeranin B scaffold. This can be achieved using various oxidizing agents.

General Methodology for N-oxidation:

  • Dissolve the synthesized (-)-Daphnilongeranin B analog (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or methanol.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate).

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting N-oxide by column chromatography to yield the this compound derivative.

Quantitative Data for N-oxidation (Hypothetical):

Starting MaterialOxidizing AgentSolventYield (%)Product Characterization
Daphnilongeranin B analogm-CPBACH₂Cl₂80-90HRMS (M+H)⁺ consistent with N-oxide, ¹H NMR (downfield shifts of protons adjacent to N-oxide)

Biological Activity and Signaling Pathways

Daphniphyllum alkaloids exhibit a wide range of biological activities, making them attractive for further investigation in drug development.

Summary of Biological Activities:

ActivityTarget/AssayPotency (IC₅₀/EC₅₀)Reference
CytotoxicityVarious cancer cell lines (e.g., HeLa, MCF-7)µM to nM range
AntioxidantDPPH radical scavenging assay-
VasorelaxantPhenylalanine-induced contraction of rat aorta-

Signaling Pathways:

The precise molecular mechanisms and signaling pathways through which Daphniphyllum alkaloids exert their effects are still under active investigation. However, their cytotoxic properties suggest potential interference with fundamental cellular processes.

Signaling_Pathway Daphniphyllum_Alkaloid Daphniphyllum Alkaloid (e.g., this compound derivative) Inhibition Daphniphyllum_Alkaloid->Inhibition Activation Daphniphyllum_Alkaloid->Activation Cell_Cycle Cell Cycle Progression Proliferation Cell Proliferation Cell_Cycle->Proliferation drives Apoptosis Apoptosis Survival Cell Survival Apoptosis->Survival reduces Inhibition->Cell_Cycle Activation->Apoptosis

References

In Vitro Assays for Paxiphylline E Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline E is a member of the paxilline (B40905) class of indole-diterpenoid mycotoxins. These compounds are known for their potent biological activities, primarily as inhibitors of the large-conductance calcium- and voltage-activated potassium (BK) channels. Due to its high specificity, this compound and its analogs are invaluable tools for studying the physiological and pathophysiological roles of BK channels. This document provides detailed protocols for in vitro assays to characterize the biological activity of this compound, with a focus on its effects on BK channels and its potential cytotoxicity.

Modulation of BK Channel Activity

This compound is a potent inhibitor of BK channels, and its primary mechanism of action is through the stabilization of the channel in its closed conformation.[1] This allosteric modulation effectively reduces the channel's open probability without directly occluding the ion permeation pathway.[1] The inhibitory effect of this compound is inversely dependent on the channel's open probability; conditions that favor the open state will decrease the apparent potency of the inhibitor.[1][2]

Quantitative Data: Inhibition of BK Channels

The half-maximal inhibitory concentration (IC50) of paxilline, a closely related analog, demonstrates a strong dependence on the experimental conditions that influence the BK channel's open probability, such as intracellular calcium concentration and membrane voltage.

Equilibration Condition (300 µM Ca²⁺)IC50 (nM)
-70 mV11.7 ± 1.9
0 mV58.4 ± 2.9
+40 mV469.8 ± 94.9
+70 mV5370 ± 1000
Data adapted from studies on paxilline, which is expected to have a similar pharmacological profile to this compound.[1]
Experimental Protocol: Electrophysiological Recording of BK Channels

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity. The inside-out patch configuration is particularly well-suited for studying the direct effects of this compound on BK channels, as it allows for precise control of the intracellular solution.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells stably transfected with the α-subunit of the BK channel).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Microforge for fire-polishing pipettes.

  • Perfusion system for solution exchange.

  • This compound stock solution (e.g., 10 mM in DMSO).

Solutions:

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with KOH.

  • Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES. Adjust pH to 7.2 with KOH. Varying concentrations of free Ca²⁺ can be achieved using a Ca²⁺-EGTA buffering system to modulate the open probability of the BK channels.

  • This compound Working Solutions: Prepare fresh serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations.

Procedure:

  • Cell Preparation: Plate cells expressing BK channels onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution. Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Inside-Out Configuration: Carefully retract the pipette from the cell to excise a patch of membrane, exposing the intracellular face of the membrane to the bath solution.

  • Data Acquisition:

    • Hold the membrane potential at a resting potential (e.g., -80 mV).

    • Apply voltage steps or ramps to elicit BK channel currents.

    • Record baseline BK channel activity in the control bath solution.

    • Perfuse the patch with the this compound working solutions, starting from the lowest concentration.

    • Allow sufficient time for the blocking effect to reach a steady state before recording at each concentration.

    • After application of the highest concentration, wash out the compound with the control solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage in the presence of different concentrations of this compound.

    • Normalize the current to the control (pre-drug) current.

    • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxic potential of any compound intended for further development. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell lines (e.g., A549, NCI-H1299, MCF-7) and a non-cancerous control cell line.[3][4][5]

  • 96-well cell culture plates.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Visualizations

Signaling Pathway and Mechanism of Action

Paxiphylline_E_Mechanism cluster_outcome Functional Outcome BK_Closed Closed State (High this compound Affinity) BK_Open Open State (Low this compound Affinity) BK_Closed->BK_Open Outcome Reduced K⁺ Efflux (Inhibition of BK Current) BK_Open->BK_Closed Pax This compound Pax->BK_Closed Binds to and stabilizes closed state

Caption: Mechanism of this compound inhibition of BK channels.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow A Prepare Cells Expressing BK Channels B Fabricate and Fire-Polish Patch Pipettes A->B C Form Gigaohm Seal on Cell Membrane B->C D Excise Membrane Patch (Inside-Out Configuration) C->D E Record Baseline BK Channel Activity D->E F Perfuse with this compound (Increasing Concentrations) E->F G Record BK Current at Each Concentration F->G G->F Repeat for each concentration H Washout with Control Solution G->H I Analyze Data and Determine IC50 H->I

Caption: Workflow for patch-clamp analysis of this compound.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-Well Plate B Incubate for 24h for Cell Adherence A->B C Treat Cells with This compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent to Each Well D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and Determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Paxiphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Paxiphylline E, a natural compound of interest for its potential therapeutic properties. While specific data for this compound is not extensively available in public literature, this document leverages established methodologies and data from analogous natural compounds, namely Polyphyllins, to provide a robust framework for investigation. The protocols herein describe key cell-based assays essential for characterizing the cytotoxic profile of novel compounds in preclinical drug development.[1][2]

Cytotoxicity assays are fundamental in toxicology and cancer research to evaluate the effect of chemical compounds on cell viability and to elucidate the mechanisms of cell death.[2] This document details the protocols for three widely adopted assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity, and the Caspase-3/7 assay for detecting apoptosis.

Data Presentation: Summary of Expected Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described cytotoxicity assays. Representative data from studies on Polyphyllins, structurally related natural compounds, are included to provide an expected range and format for results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. It is anticipated that this compound will exhibit varying degrees of cytotoxicity across different cell lines.

Cell LineCompoundIC50 (µM)Exposure Time (hrs)
Prostate Cancer
PC3Polyphyllin I1.0 - 1.5 µg/mLNot Specified
DU145Polyphyllin I1.0 - 1.5 µg/mLNot Specified
Lung Cancer
A549Podophyllotoxin Acetate16.08 nM48
NCI-H1299Podophyllotoxin Acetate7.53 nM48
Breast Cancer
MCF-7Not SpecifiedNot SpecifiedNot Specified
MDA-MB-231Not SpecifiedNot SpecifiedNot Specified
Hodgkin's Lymphoma
Hs-445Pentoxifylline8 mMNot Specified

Note: IC50 values can be influenced by the specific cell line and the calculation method used.[3][4] It is crucial to maintain consistency in methodology for comparable results.

Table 2: Lactate Dehydrogenase (LDH) Release Upon Treatment with this compound

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.

Cell LineThis compound Conc. (µM)% Cytotoxicity (LDH Release)
Control (Untreated)0Baseline
Low Concentration[Specify][Specify]
Mid Concentration[Specify][Specify]
High Concentration[Specify][Specify]
Positive Control (Lysis Buffer)N/A100%

Table 3: Caspase-3/7 Activity in Cells Treated with this compound

Increased caspase-3/7 activity is a hallmark of apoptosis.

Cell LineThis compound Conc. (µM)Fold Increase in Caspase-3/7 Activity
Control (Untreated)01.0
Low Concentration[Specify][Specify]
Mid Concentration[Specify][Specify]
High Concentration[Specify][Specify]
Positive Control (e.g., Staurosporine)[Specify][Specify]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional wells for a maximum LDH release control (to be lysed) and a spontaneous LDH release control (vehicle-treated).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Lysis of Control Wells: Add lysis buffer (provided in the kit) to the maximum LDH release control wells and incubate as per the manufacturer's instructions. Then, collect the supernatant as in step 3.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically involves subtracting the spontaneous release from the sample and maximum release values.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound stock solution

  • Selected cancer cell lines

  • White-walled 96-well plates (for luminescent assays) or clear-bottomed plates (for fluorescent assays)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the prepared caspase-3/7 reagent directly to each well in an "add-mix-measure" format. The volume added is typically equal to the volume of culture medium in the well.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Visualization of Key Cellular Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_compound Treat with this compound seed_cells->treat_compound incubate Incubate (24-72h) treat_compound->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase ic50 Calculate IC50 mtt->ic50 percent_cytotoxicity Calculate % Cytotoxicity ldh->percent_cytotoxicity fold_change Calculate Fold Change caspase->fold_change

Caption: Workflow for assessing this compound cytotoxicity.

The following diagram illustrates a simplified model of apoptosis signaling pathways that may be activated by compounds like this compound, based on findings for related natural products.

G Potential Apoptotic Pathways Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway pax_e This compound death_receptor Death Receptors (e.g., Fas, DR5) pax_e->death_receptor mitochondria Mitochondria pax_e->mitochondria caspase8 Caspase-8 death_receptor->caspase8 caspase37 Caspase-3/7 caspase8->caspase37 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Apoptotic signaling pathways potentially affected.

Further investigation into the effects of this compound on the cell cycle may reveal specific checkpoints being targeted. The diagram below illustrates the key phases and regulatory proteins of the cell cycle that are often perturbed by cytotoxic compounds.

G Cell Cycle Regulation and Potential this compound Targets G1 G1 Phase G1_S_checkpoint G1/S Checkpoint (CDK4/6, Cyclin D) G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint (CDK1, Cyclin B1) G2->G2_M_checkpoint M M Phase M->G1 G1_S_checkpoint->S G2_M_checkpoint->M Pax_E This compound Pax_E->G1_S_checkpoint Arrest? Pax_E->G2_M_checkpoint Arrest?

Caption: Key phases and checkpoints of the cell cycle.

References

Application Notes and Protocols for Studying the Mechanism of Action of Paxiphylline E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline E is an indole (B1671886) alkaloid mycotoxin that belongs to the same class of compounds as the well-studied tremorogenic agent, paxilline (B40905). These compounds are recognized as potent inhibitors of the large-conductance Ca2+- and voltage-activated potassium (BK) channels. BK channels play a crucial role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release, making them a significant therapeutic target.

This document provides detailed application notes and experimental protocols to guide the investigation of this compound's mechanism of action, primarily focusing on its interaction with BK channels. While specific quantitative data and detailed protocols for this compound are not extensively available in the current literature, the information presented herein is based on the comprehensive studies of its close analog, paxilline. These protocols and data serve as a robust framework for designing and executing experiments to elucidate the specific properties of this compound.

The primary mechanism of action for paxilline is a state-dependent, closed-channel block of BK channels.[1][2][3] This means that the inhibitor binds with a much higher affinity to the closed conformation of the channel, thereby stabilizing it in a non-conducting state.[4] Consequently, the inhibitory potency of these compounds is inversely proportional to the open probability (Po) of the BK channel.[1][2][3] It is hypothesized that this compound shares this mechanism, and the following protocols are designed to investigate this.

Data Presentation: Quantitative Analysis of BK Channel Inhibition

The inhibitory effect of paxilline on BK channels is highly dependent on the experimental conditions that influence the channel's open probability, namely intracellular calcium concentration and membrane voltage. The half-maximal inhibitory concentration (IC50) for paxilline varies significantly under different conditions.[1][3] The following table summarizes the IC50 values for paxilline, which can be used as a reference for designing concentration-response experiments for this compound.

Experimental Condition (Equilibration)Intracellular Ca2+Holding Potential (mV)BK Channel Open Probability (Po)Paxilline IC50Reference
Largely Closed Channels300 µM-70Low11.7 ± 1.9 nM[3]
Intermediate Open Probability300 µM0Intermediate58.4 ± 2.9 nM[3]
High Open Probability300 µM+40High469.8 ± 94.9 nM[3]
Maximally Activated300 µM+70Very High5.37 ± 1.0 µM[3]

Experimental Protocols

Electrophysiological Studies using Patch-Clamp Technique

The inside-out patch-clamp configuration is the most suitable method for studying the direct effects of this compound on BK channels at the single-channel or macroscopic current level.[5]

Objective: To characterize the inhibitory effect of this compound on BK channels and to determine its IC50 under different channel open probabilities.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells stably expressing the mSlo1 subunit)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micro-manipulator

  • Perfusion system

  • This compound stock solution (in DMSO)

  • Intracellular (pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH)[5]

  • Extracellular (bath) solution with varying free Ca2+ concentrations (e.g., 140 mM KCl, 10 mM HEPES, with Ca-EGTA buffer system to achieve desired [Ca2+], pH 7.2 with KOH)[5]

Protocol:

  • Cell Preparation: Plate cells expressing BK channels on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[5]

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • Inside-Out Configuration: Carefully retract the pipette from the cell to excise a patch of membrane, exposing the intracellular face of the membrane to the bath solution.[5]

  • Data Acquisition (Baseline):

    • Hold the membrane potential at a resting potential (e.g., -80 mV).[3]

    • Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

    • Record baseline BK channel activity in a control bath solution with a defined free Ca2+ concentration.

  • Application of this compound:

    • Perfuse the bath with a solution containing the desired concentration of this compound. Due to its likely lipophilic nature, ensure proper solubilization and delivery to the patch.

    • Allow sufficient time for the blocking effect to reach a steady state before recording.

  • Data Acquisition (this compound): Repeat the voltage-step protocol to record BK channel currents in the presence of this compound.

  • Concentration-Response Analysis: To determine the IC50, apply a range of this compound concentrations and measure the steady-state block at each concentration.

  • Varying Open Probability: Repeat the experiment using bath solutions with different free Ca2+ concentrations and by holding the membrane at different potentials to modulate the BK channel open probability and assess the state-dependence of the block.[3]

Radioligand Binding Assays (Competitive Binding)

While a specific radiolabeled ligand for this compound is not available, a competitive binding assay can be performed using a known radiolabeled BK channel blocker to determine the binding affinity (Ki) of this compound.

Objective: To determine the binding affinity (Ki) of this compound for the BK channel.

Materials:

  • Membrane preparations from cells expressing BK channels

  • Radiolabeled BK channel ligand (e.g., [125I]Iberiotoxin)

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing BK channels.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound in the binding buffer.

  • Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Mechanisms

Paxiphylline_E_Mechanism cluster_channel BK Channel cluster_outcome Functional Outcome Closed_State Closed State (C) Open_State Open State (O) Closed_State->Open_State Activation (Depolarization, Ca²⁺) Pax_Bound_Closed Pax-Bound Closed State (C-Pax) Closed_State->Pax_Bound_Closed Stabilization Open_State->Closed_State Deactivation Paxiphylline_E This compound Paxiphylline_E->Closed_State High Affinity Binding Pax_Bound_Closed->Closed_State Dissociation Inhibition Inhibition of K⁺ Efflux Pax_Bound_Closed->Inhibition

Caption: Proposed mechanism of this compound action on BK channels.

Experimental Workflow: Patch-Clamp Electrophysiology

Patch_Clamp_Workflow Start Start: Cell Culture (BK Channel Expression) Pipette Pipette Fabrication & Filling (Intracellular Solution) Start->Pipette Seal Giga-seal Formation Pipette->Seal Inside_Out Excise to Inside-Out Patch Seal->Inside_Out Baseline Record Baseline Currents (Control Solution, Varying [Ca²⁺] & Vm) Inside_Out->Baseline Application Apply this compound (Different Concentrations) Baseline->Application Recording Record Currents in Presence of this compound Application->Recording Washout Washout & Recovery Recording->Washout Analysis Data Analysis (IC₅₀ Determination) Recording->Analysis Washout->Baseline Repeat for different conditions End End Analysis->End

Caption: Workflow for investigating this compound effects using patch-clamp.

Logical Relationship: State-Dependent Inhibition

State_Dependence Open_Prob BK Channel Open Probability (Po) Pax_Potency This compound Inhibitory Potency (1/IC₅₀) Open_Prob->Pax_Potency Inversely Proportional Depolarization Membrane Depolarization Depolarization->Open_Prob Increases Calcium Intracellular [Ca²⁺] Calcium->Open_Prob Increases

Caption: Relationship between channel state and inhibitory potency.

References

Paxiphylline E as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Paxilline (B40905)

Disclaimer: Initial searches for "Paxiphylline E" did not yield any specific scientific information. The following application notes and protocols are provided for Paxilline , a structurally related and well-characterized indole (B1671886) alkaloid mycotoxin. It is presumed that "this compound" may be a typographical error for Paxilline.

Introduction

Paxilline is a potent, tremorgenic indole-diterpenoid mycotoxin originally isolated from the fungus Penicillium paxilli. It is a widely utilized pharmacological tool in cell biology, neuroscience, and cancer research due to its specific and potent bioactivities. Primarily known as a high-affinity blocker of large-conductance Ca2+- and voltage-activated potassium (BK) channels, Paxilline also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump at higher concentrations.[1][2] These activities confer upon Paxilline a range of biological effects, including modulation of neuronal excitability, induction of apoptosis in cancer cells, and neuroprotection, making it a valuable agent for investigating various physiological and pathological processes.

Mechanism of Action

Paxilline's primary molecular target is the BK channel. It acts as a potent, state-dependent inhibitor, preferentially binding to the closed conformation of the channel.[1][3][4] This interaction stabilizes the channel in a non-conducting state, thereby reducing its open probability. The inhibitory potency of Paxilline is inversely dependent on the channel's open probability; conditions that favor channel opening, such as membrane depolarization or high intracellular calcium concentrations, decrease its inhibitory effect.

At micromolar concentrations, Paxilline also inhibits SERCA pumps, which are crucial for maintaining intracellular calcium homeostasis. This off-target effect can contribute to its cellular toxicity and should be considered when interpreting experimental results at higher concentrations.

Potential Therapeutic Applications

Anti-Cancer Agent

Paxilline has demonstrated potential as an anti-cancer agent, particularly in sensitizing cancer cells to apoptosis-inducing therapies. In glioma cells, Paxilline has been shown to enhance TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis. This sensitization is achieved through multiple mechanisms, including the upregulation of the TRAIL receptor DR5 and the downregulation of anti-apoptotic proteins such as c-FLIP and survivin.

Neuroprotective Agent

Paxilline exhibits neuroprotective and anticonvulsant properties. By blocking BK channels, it can modulate neuronal excitability and has been shown to have significant anticonvulsant activity in animal models of seizures. Furthermore, Paxilline has been demonstrated to restore synaptic function and improve cognitive impairments in a mouse model of thalidomide-induced cognitive dysfunction. It also shows a protective effect against glutamate-induced neurotoxicity in cell-based assays.

Data Presentation

Table 1: Inhibitory Activity of Paxilline on BK Channels
ParameterValueConditionsReference
IC50~10 nMChannels are predominantly closed
IC50~10 µMNear maximal channel open probability
Ki1.9 nM10 µM intracellular calcium
Table 2: Off-Target Inhibitory Activity of Paxilline
TargetIC50Cell Line/SystemReference
SERCA5-50 µMVarious SERCA isoforms
Influenza A virus17.7 µMMDCK cells
Table 3: Anti-Cancer Activity of Paxilline
Cell LineEffectConcentrationReference
Glioma cells (U251MG, U87MG)Sensitization to TRAIL-induced apoptosisUp to 30 µmol/L
Normal astrocytesNo induction of apoptosis with TRAIL co-treatment30 µmol/L

Experimental Protocols

Protocol 1: Assessment of BK Channel Inhibition using Inside-Out Patch-Clamp Electrophysiology

This protocol allows for the direct application of Paxilline to the intracellular face of the cell membrane and precise control over the intracellular calcium concentration.

Materials:

  • Cells expressing BK channels (e.g., primary neurons, HEK293 cells transfected with BK channel subunits)

  • Recording chamber and inverted microscope

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator and perfusion system

  • Intracellular (pipette) solution: (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH)

  • Extracellular (bath) solution: (e.g., 140 mM KCl, 10 mM HEPES, with varying concentrations of free Ca2+ buffered with EGTA, pH 7.2 with KOH)

  • Paxilline stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • Inside-Out Configuration: Retract the pipette from the cell to excise a patch of membrane, exposing the intracellular face to the bath solution.

  • Data Acquisition:

    • Hold the membrane potential at a desired voltage (e.g., -80 mV).

    • Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

    • Record baseline BK channel activity in a control bath solution with a defined Ca2+ concentration.

  • Paxilline Application:

    • Prepare working solutions of Paxilline by diluting the stock solution in the bath solution to the desired final concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration is low (<0.1%).

    • Perfuse the bath with the Paxilline-containing solution.

    • Record the inhibition of BK channel currents at steady-state.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after Paxilline application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: Induction and Assessment of Apoptosis in Glioma Cells

This protocol is designed to evaluate the ability of Paxilline to sensitize glioma cells to TRAIL-induced apoptosis.

Materials:

  • Glioma cell lines (e.g., U251MG, U87MG) and normal human astrocytes

  • Cell culture medium and supplements

  • Paxilline stock solution (e.g., 10 mM in DMSO)

  • Recombinant human TRAIL/Apo2L

  • Cell viability assay reagents (e.g., Calcein-AM and Ethidium homodimer-1 (EthD-1))

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

  • Western blotting reagents

Procedure:

  • Cell Culture: Culture glioma cells and astrocytes in appropriate media and conditions.

  • Treatment:

    • Seed cells in multi-well plates.

    • Treat cells with varying concentrations of Paxilline (e.g., 1-30 µM) alone, TRAIL (e.g., 1-100 ng/mL) alone, or a combination of both for 24 hours.

  • Cell Viability Assessment (Calcein-AM/EthD-1):

    • After treatment, incubate cells with Calcein-AM (stains live cells green) and EthD-1 (stains dead cells red).

    • Visualize and quantify the live and dead cells using fluorescence microscopy.

  • Apoptosis Assessment (Annexin V/PI Flow Cytometry):

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Western Blot Analysis:

    • Lyse the treated cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins involved in the apoptotic pathway (e.g., DR5, c-FLIP, survivin, cleaved caspase-3).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Visualizations

Paxilline_BK_Channel_Inhibition cluster_membrane Cell Membrane BK_channel Closed State Open State BK_channel:C->BK_channel:O No_K_flow K+ Efflux Blocked BK_channel:C->No_K_flow Paxilline Paxilline Paxilline->BK_channel:C Binds to Closed State K_ion K+ Ion K_ion->BK_channel:O K+ Efflux

Caption: Mechanism of Paxilline inhibition of the BK channel.

Apoptosis_Induction_Workflow cluster_assays Downstream Assays start Seed Glioma Cells treatment Treat with Paxilline +/- TRAIL for 24h start->treatment viability Cell Viability Assay (Calcein-AM/EthD-1) treatment->viability Assess live/dead cells apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) treatment->apoptosis Quantify apoptosis western Western Blot (DR5, c-FLIP, Caspase-3) treatment->western Analyze protein expression Paxilline_Apoptosis_Pathway Paxilline Paxilline DR5 Upregulation of DR5 Paxilline->DR5 cFLIP_survivin Downregulation of c-FLIP & Survivin Paxilline->cFLIP_survivin TRAIL TRAIL TRAIL->DR5 binds Caspase_activation Caspase Activation (Caspase-8, Caspase-3) DR5->Caspase_activation initiates cFLIP_survivin->Caspase_activation inhibits Apoptosis Apoptosis Caspase_activation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Paxiphylline E Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What class of compound is Paxiphylline E and what are its general properties?

A1: this compound has the molecular formula C23H29NO5[1][2]. Based on its structural features, it is classified as an indole (B1671886) alkaloid. Alkaloids are naturally occurring organic compounds that contain at least one nitrogen atom. In their free base form, they are typically soluble in organic solvents and sparingly soluble in water[3]. Conversely, their salt forms are generally soluble in water and alcohols[3]. Understanding these solubility characteristics is crucial for designing an effective extraction and purification strategy.

Q2: Which factors have the most significant impact on the extraction yield of natural products like this compound?

A2: Several factors can influence the extraction yield, including the choice of solvent, temperature, extraction time, and the particle size of the plant material[4]. The quality of the starting plant material, including its species, age, and the specific part used, also plays a critical role. Furthermore, post-harvest handling and pre-treatment methods, such as drying and grinding, can significantly affect the efficiency of the extraction process.

Q3: What are the most common conventional methods for alkaloid extraction?

A3: Conventional methods for alkaloid extraction often involve the use of organic solvents. Techniques like maceration, percolation, and Soxhlet extraction are widely employed. Maceration involves soaking the plant material in a solvent for a period, while percolation allows the solvent to pass through the material. Reflux extraction, a form of boiling with a condenser, is more efficient than maceration or percolation but is not suitable for heat-sensitive compounds. Acid-base extraction is also a common technique, leveraging the basic nature of alkaloids to separate them from other plant constituents.

Q4: How can modern extraction techniques improve the yield of this compound?

A4: Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer significant advantages over conventional methods. UAE utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to higher yields in shorter times. MAE uses microwave energy to heat the solvent and plant material, which can also accelerate the extraction process. These methods are often more efficient and can reduce the consumption of organic solvents.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Extraction Yield 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Poor quality or improper preparation of the source material. 4. Incomplete cell lysis.1. Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate, dichloromethane). 2. Optimize extraction time and temperature; for heat-sensitive compounds, consider longer extraction at lower temperatures. 3. Ensure the source material is correctly identified, harvested at the optimal time, and properly dried and ground to a fine powder. 4. Consider pre-treatment of the plant material or using advanced extraction techniques like UAE or MAE to enhance cell wall disruption.
Co-extraction of Impurities 1. Solvent is not selective enough. 2. Extraction conditions are too harsh (e.g., high temperature), leading to the extraction of undesirable compounds.1. Employ a multi-step extraction with solvents of different polarities (e.g., a preliminary wash with a non-polar solvent like hexane (B92381) to remove lipids). 2. Optimize extraction conditions to be milder. 3. Implement a post-extraction purification step, such as acid-base partitioning or column chromatography.
Degradation of this compound 1. Exposure to high temperatures, extreme pH, light, or oxidative conditions. 2. Enzymatic degradation in fresh plant material.1. Avoid excessive heat during extraction and solvent evaporation. Use amber glassware or protect the extraction setup from light. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 2. Use dried plant material or flash-freeze fresh material before extraction to deactivate enzymes.
Difficulty in Solvent Removal 1. Use of high-boiling point solvents. 2. Formation of an emulsion during liquid-liquid extraction.1. Use a rotary evaporator for efficient solvent removal under reduced pressure. 2. To break emulsions, try adding a saturated brine solution, gentle centrifugation, or passing the mixture through a filter aid like Celite.
Inconsistent Results 1. Variability in the source material. 2. Lack of precise control over extraction parameters.1. Standardize the source material by using plants from the same batch, age, and growing conditions. 2. Carefully control and monitor all extraction parameters, including solvent volume, temperature, time, and agitation speed.

Experimental Protocols

Protocol 1: Standard Maceration Extraction of this compound
  • Preparation of Plant Material:

    • Dry the plant material at 40°C for 48 hours.

    • Grind the dried material to a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of 80% methanol to the flask.

    • Seal the flask and macerate for 72 hours at room temperature (25°C) with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the plant residue twice more with 500 mL of 80% methanol each time.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 5% acetic acid.

    • Wash the acidic solution three times with 100 mL of dichloromethane (B109758) to remove non-basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with 25% ammonium (B1175870) hydroxide.

    • Extract the alkaline solution three times with 150 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude this compound extract.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 100 g of the powdered plant material in a 2 L beaker.

    • Add 1 L of 80% methanol.

    • Place the beaker in an ultrasonic bath (40 kHz frequency).

    • Sonicate for 60 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter and concentrate the extract as described in Protocol 1.

  • Purification:

    • Perform acid-base partitioning as described in Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Yield (Maceration)

Solvent (80% aqueous)Extraction Time (h)Temperature (°C)This compound Yield (mg/100g)
Methanol7225125
Ethanol7225110
Acetone722595
Dichloromethane722580

Table 2: Effect of Temperature on this compound Yield (Maceration in 80% Methanol)

Temperature (°C)Extraction Time (h)This compound Yield (mg/100g)
2572125
4072145
6072130 (slight degradation observed)

Table 3: Comparison of Maceration and Ultrasound-Assisted Extraction (UAE)

Extraction MethodSolventTime (min)Temperature (°C)This compound Yield (mg/100g)
Maceration80% Methanol4320 (72h)25125
UAE80% Methanol6040160

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Source Plant Material drying Drying (40°C) plant_material->drying grinding Grinding (<0.5mm) drying->grinding maceration Maceration (72h) grinding->maceration uae UAE (60 min) grinding->uae filtration Filtration maceration->filtration uae->filtration concentration Concentration (Rotovap) filtration->concentration acid_base Acid-Base Partitioning concentration->acid_base final_product Crude this compound acid_base->final_product hplc HPLC Analysis final_product->hplc

Caption: Experimental workflow for this compound extraction.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein activates pax_e This compound pax_e->receptor binds ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates gene_exp Gene Expression (e.g., anti-inflammatory) creb->gene_exp regulates

Caption: Hypothetical GPCR signaling pathway for this compound.

References

Technical Support Center: Solubility and Handling of Poorly Soluble Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Troubleshooting Guide

This guide addresses common issues encountered when dissolving poorly soluble compounds during experimental work.

Question (Issue) Possible Cause Troubleshooting Steps
Compound X is not dissolving in my chosen solvent. The compound has very low solubility in that specific solvent.1. Increase the temperature: Gently warm the solution to increase the kinetic energy and aid dissolution. Be cautious with heat-sensitive compounds. 2. Increase the agitation: Use a vortex mixer or sonicator to provide mechanical energy to break down the solute particles. 3. Decrease the concentration: Try dissolving a smaller amount of the compound in the same volume of solvent. 4. Try a different solvent: Refer to the solubility data table below for alternative solvents.
My compound precipitates out of solution after initial dissolution. The solution is supersaturated, or the temperature has decreased.1. Maintain a constant temperature: If the compound was dissolved at a higher temperature, ensure the solution is maintained at that temperature. 2. Use a co-solvent: Add a small amount of a co-solvent in which the compound is more soluble.[1][2][3][4] 3. Prepare a fresh solution: It is often best to prepare solutions fresh before each experiment to avoid precipitation issues.
I need to prepare a high-concentration stock solution, but the compound won't dissolve. The desired concentration exceeds the solubility limit of the compound in the chosen solvent.1. Use a stronger solvent: Select a solvent in which the compound has higher solubility (e.g., DMSO or DMF for many organic compounds). 2. pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[5] 3. Use of solubilizing agents: Consider the use of surfactants or other solubilizing agents, but be mindful of their potential effects on your experimental system.[1]
My compound seems to be degrading in the solvent. The compound may be unstable in the chosen solvent or under the current conditions (e.g., exposure to light or air).1. Consult the compound's stability data: If available, check for any known incompatibilities. 2. Use a different solvent: Switch to a solvent known to be less reactive. 3. Protect from light and air: Store solutions in amber vials and consider purging with an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for a new, poorly soluble compound?

For many non-polar, poorly water-soluble organic compounds, dimethyl sulfoxide (B87167) (DMSO) is a common starting point due to its high solubilizing power. However, the ideal solvent depends on the specific chemical properties of the compound and the requirements of the downstream experiment. Always start with small amounts of your compound to test solubility in a few different solvents.

Q2: How can I prepare a stock solution of Compound X?

Please refer to the detailed "Protocol for Preparing a Stock Solution of a Poorly Soluble Compound" in the section below. This protocol outlines a step-by-step procedure for accurate and effective dissolution.

Q3: What is co-solvency and how can it help with solubility?

Co-solvency is a technique that involves using a mixture of solvents to dissolve a solute.[1][2][3][4] A small amount of a water-miscible organic solvent (the co-solvent), in which the compound is highly soluble, is added to an aqueous solution. This can increase the overall solubility of the compound in the aqueous medium. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[3]

Q4: Can I use sonication to dissolve my compound?

Yes, sonication can be an effective method to aid dissolution. The high-frequency sound waves generate cavitation bubbles, and their collapse creates localized energy that helps to break apart solute particles and increase their interaction with the solvent. Use a bath sonicator for gentle treatment or a probe sonicator for more intense energy, being careful not to overheat the sample.

Q5: How should I store my stock solutions?

Once prepared, stock solutions should be stored under appropriate conditions to maintain their stability. For many organic compounds in DMSO, storage at -20°C or -80°C in small, single-use aliquots is recommended to prevent degradation from repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

Quantitative Data Summary

The following table provides hypothetical solubility data for "Compound X" in common laboratory solvents. This data is for illustrative purposes only.

Solvent Solubility (mg/mL) at 25°C Notes
Water< 0.1Practically insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Practically insoluble
Ethanol5Soluble
Methanol2Sparingly soluble
Dimethyl Sulfoxide (DMSO)100Very soluble
Dimethylformamide (DMF)80Very soluble

Experimental Protocols

Protocol for Preparing a Stock Solution of a Poorly Soluble Compound

Objective: To prepare a 10 mM stock solution of Compound X (Molecular Weight: 500 g/mol ) in DMSO.

Materials:

  • Compound X powder

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass of Compound X:

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg

  • Weigh Compound X:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully add 5 mg of Compound X powder to the tube.

  • Add Solvent:

    • Add 1 mL of anhydrous DMSO to the tube containing Compound X.

  • Dissolution:

    • Cap the tube tightly.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow start Start: Dissolve Compound X check_dissolution Does it dissolve? start->check_dissolution increase_temp Increase Temperature check_dissolution->increase_temp No end_success Success: Solution Prepared check_dissolution->end_success Yes sonicate Sonicate increase_temp->sonicate check_dissolution_2 check_dissolution_2 sonicate->check_dissolution_2 Check Again change_solvent Try Different Solvent check_dissolution_3 check_dissolution_3 change_solvent->check_dissolution_3 Check Again end_fail Consult Technical Support check_dissolution_2->change_solvent No check_dissolution_2->end_success Yes check_dissolution_3->end_success Yes check_dissolution_3->end_fail No

Caption: Workflow for troubleshooting solubility issues.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates compound_x Compound X compound_x->kinase1 Inhibits kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Leads to

Caption: Hypothetical signaling pathway inhibited by Compound X.

References

Technical Support Center: Synthesis of Paxiphylline E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Paxiphylline E. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex indole (B1671886) diterpene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound, a member of the paxilline-type indole diterpenes, presents several significant challenges inherent to its complex molecular architecture. These include:

  • Stereoselective construction of the polycyclic core: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a primary hurdle.

  • Formation of the bridged ring system: The intricate and strained bridged ring systems are synthetically challenging to construct efficiently.[1][2]

  • Functional group compatibility: The synthesis involves numerous steps, requiring careful planning of protecting group strategies to ensure compatibility with various reagents and reaction conditions.[3]

  • Low yields and side reactions: Complex multi-step syntheses are often plagued by low overall yields and the formation of undesired side products, necessitating careful optimization of each step.

Q2: What are common starting materials for the synthesis of the indole diterpene core?

While a specific starting material for a published total synthesis of this compound is not detailed in the provided search results, synthetic approaches to similar complex alkaloids often commence from readily available chiral pool materials or well-established synthetic building blocks. For instance, syntheses of other complex natural products have started from compounds like (S)-carvone or simple diketone building blocks.[4] The choice of starting material is dictated by the overall synthetic strategy, particularly the approach to establishing the initial stereocenters.

Q3: How can I control the stereochemistry during the synthesis?

Controlling stereochemistry is critical for the successful synthesis of this compound. Several strategies can be employed:

  • Substrate-controlled reactions: Utilizing the existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions. This has been effectively used in the synthesis of related alkaloids like (-)-calyciphylline N.

  • Chiral catalysts and reagents: Employing asymmetric catalysis to induce stereoselectivity.

  • Intramolecular reactions: Reactions such as intramolecular Diels-Alder or aldol (B89426) reactions can provide excellent stereocontrol due to the cyclic transition states.

Troubleshooting Guides

Problem 1: Low yield in the construction of the bridged ring system.

Possible Causes:

  • Steric hindrance: The formation of bridged rings often involves reactions between sterically hindered centers, which can slow down the reaction rate and lead to side reactions.

  • Unfavorable ring strain: The target bridged system may be energetically unfavorable, leading to a difficult ring-closing step.

  • Incorrect conformation of the precursor: The linear precursor may not readily adopt the necessary conformation for cyclization.

Solutions:

  • Choice of cyclization strategy: Explore different intramolecular cyclization methods. For example, intramolecular Michael additions or [4+3] cycloaddition reactions have been used to construct complex ring systems.

  • Reaction condition optimization: Systematically screen solvents, temperatures, and catalysts. For instance, Lewis acids like Et2AlCl have been shown to promote highly stereoselective intramolecular Diels-Alder reactions in similar systems.

  • Conformational control: Introduce temporary tethers or bulky groups to pre-organize the precursor molecule into a conformation that favors the desired cyclization.

Problem 2: Poor stereoselectivity in a key reaction step.

Possible Causes:

  • Insufficient facial bias: The substrate may not have a strong enough directing group to control the approach of the reagent.

  • Flexible transition state: The transition state of the reaction may be too flexible, allowing for the formation of multiple stereoisomers.

  • Non-optimal reaction conditions: Temperature and solvent can have a significant impact on the stereochemical outcome of a reaction.

Solutions:

  • Enhance substrate control: Introduce a bulky protecting group or a coordinating group near the reactive center to block one face of the molecule.

  • Utilize chiral auxiliaries or catalysts: Employ a chiral auxiliary that can be removed later in the synthesis or a chiral catalyst to create a chiral environment around the substrate.

  • Systematic screening of conditions: Evaluate a range of temperatures, as lower temperatures often lead to higher stereoselectivity. The choice of solvent can also influence the transition state geometry.

Problem 3: Difficulty with protecting group removal.

Possible Causes:

  • Steric hindrance: The protecting group may be located in a sterically congested part of the molecule, making it inaccessible to the deprotection reagent.

  • Protecting group stability: The chosen protecting group may be too robust for the planned deprotection conditions.

  • Substrate sensitivity: The molecule may be sensitive to the conditions required for deprotection, leading to decomposition or rearrangement.

Solutions:

  • Select an appropriate protecting group: Choose a protecting group that is known to be removable under mild conditions and is orthogonal to other protecting groups in the molecule. A comprehensive understanding of protecting group chemistry is essential.

  • Optimize deprotection conditions: Carefully screen deprotection reagents, solvents, and temperatures. It may be necessary to use a stronger reagent or a more forcing condition, but this must be balanced against the stability of the rest of the molecule.

  • Redesign the synthetic route: In some cases, it may be necessary to change the order of steps to deprotect a group at an earlier, less sterically hindered stage.

Experimental Protocols

While a complete, step-by-step protocol for the total synthesis of this compound is not available in the provided search results, below are generalized methodologies for key transformations that are often employed in the synthesis of complex indole alkaloids.

Table 1: Generalized Conditions for Key Synthetic Transformations

TransformationReagents and ConditionsPurpose in SynthesisPotential Issues
Intramolecular Diels-Alder Reaction Lewis Acid (e.g., Et2AlCl), CH2Cl2, -78 °C to rtConstruction of polycyclic core, stereocenter formationPoor diastereoselectivity, low yield due to polymerization
Protecting Group Introduction (e.g., Silyl (B83357) ether) TMSCl, Imidazole, DMF, 0 °C to rtProtection of hydroxyl groupsIncomplete reaction, side reactions with other functional groups
Protecting Group Removal (e.g., Silyl ether) TBAF, THF, 0 °C to rtDeprotection of hydroxyl groupsIncomplete deprotection, undesired cleavage of other silyl ethers
Oxidation of Alcohol to Ketone Dess-Martin periodinane, CH2Cl2, rtIntroduction of a carbonyl group for further functionalizationOver-oxidation, epimerization of adjacent stereocenters
Reductive Amination Amine, NaBH(OAc)3, DCE, rtFormation of C-N bondsLow yield, formation of side products

Visualizing Synthetic Logic

To aid in understanding the strategic approach to complex natural product synthesis, the following diagrams illustrate common workflows and logical relationships.

experimental_workflow cluster_start Starting Material Selection cluster_core Core Synthesis cluster_late Late-Stage Functionalization cluster_end Final Product Start Commercially Available Chiral Precursor Protect Protecting Group Introduction Start->Protect Protection Cyclize Key Cyclization (e.g., Diels-Alder) Protect->Cyclize Core Formation Functionalize Functional Group Interconversion Cyclize->Functionalize Elaboration Deprotect Protecting Group Removal Functionalize->Deprotect Unmasking FinalSteps Final Modifications Deprotect->FinalSteps Completion Target This compound FinalSteps->Target Final Product

Caption: A generalized workflow for the total synthesis of a complex natural product like this compound.

troubleshooting_logic Problem Low Yield in Reaction Cause1 Sub-optimal Conditions Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Starting Material Purity Problem->Cause3 Solution1 Screen Solvents, Temp., Catalysts Cause1->Solution1 Solution2 Modify Substrate/ Protecting Groups Cause2->Solution2 Solution3 Purify Starting Materials Cause3->Solution3

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Paxiphylline E stability testing in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Paxiphylline E in different solvents. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many indole (B1671886) alkaloids, can be influenced by several factors.[1] Key factors include:

  • pH: The acidity or basicity of the solvent can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures typically accelerate the rate of degradation.[1]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation.[1]

  • Oxidation: The presence of oxygen or oxidizing agents can cause oxidative degradation of the indole ring system.[1]

  • Solvent Type: The polarity and protic nature of the solvent can influence the stability of this compound.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific data for this compound is limited, for many indole alkaloids, aprotic and less polar solvents are often preferred for long-term storage to minimize degradation. Common choices for initial dissolution and stock solutions include dimethyl sulfoxide (B87167) (DMSO) and ethanol. However, the choice of solvent should always be validated for your specific experimental conditions and duration. For aqueous buffers, it is crucial to determine the optimal pH for stability.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most common and reliable method for monitoring the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products.

Q4: What are the expected degradation products of this compound?

A4: Without specific experimental data for this compound, predicting the exact degradation products is challenging. However, based on the general chemistry of indole alkaloids, potential degradation pathways could involve oxidation of the indole ring, hydrolysis of ester or other labile functional groups, and rearrangements. Forced degradation studies are essential to identify the likely degradation products under various stress conditions.[2][3]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Aqueous Buffer
  • Symptom: A significant decrease in the measured concentration of this compound shortly after preparing a solution in an aqueous buffer.

  • Possible Causes:

    • pH Instability: The pH of the buffer may not be optimal for this compound stability, leading to acid or base-catalyzed hydrolysis.

    • Oxidation: The buffer may not be de-gassed, leading to oxidation.

    • Microbial Contamination: If the buffer is not sterile, microbial growth could potentially degrade the compound.

  • Troubleshooting Steps:

    • pH Screening: Perform a pH stability screen by preparing small aliquots of this compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and monitor the concentration over time.

    • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the buffer.

    • De-gas Buffers: Before use, de-gas aqueous buffers by sparging with an inert gas like nitrogen or argon.

    • Sterile Filtration: Use sterile-filtered buffers and handle solutions under aseptic conditions to prevent microbial contamination.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in this compound concentration measurements between replicate samples or different experimental runs.

  • Possible Causes:

    • Photodegradation: Inconsistent exposure of samples to light.

    • Temperature Fluctuations: Variations in storage or incubation temperature.

    • Adsorption to Container Surfaces: this compound may adsorb to the surface of certain types of plastic or glass containers.

    • Inaccurate Pipetting: Errors in sample and solvent volumes.

  • Troubleshooting Steps:

    • Protect from Light: Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil.

    • Controlled Temperature: Ensure all samples are stored and incubated in a temperature-controlled environment.

    • Container Compatibility Testing: Test for adsorption by comparing the concentration of this compound in solutions stored in different container types (e.g., polypropylene, borosilicate glass).

    • Pipette Calibration: Regularly calibrate pipettes to ensure accurate volume dispensing.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 24 and 48 hours. Also, heat a solution of this compound (in a relatively inert solvent like acetonitrile) at 60°C.

    • Photolytic Degradation: Expose a solution of this compound to a calibrated UV light source (e.g., 254 nm and 365 nm) for defined periods.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Protected from Light)

SolventTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
DMSO 0100.00.0
2499.50.5
4899.10.9
7298.81.2
Ethanol 0100.00.0
2498.21.8
4896.53.5
7294.85.2
Acetonitrile 0100.00.0
2499.80.2
4899.60.4
7299.40.6
PBS (pH 7.4) 0100.00.0
892.37.7
2475.624.4
4858.141.9

Note: This data is representative and intended for illustrative purposes only. Actual results may vary.

Visualizations

BK_Channel_Signaling_Pathway cluster_membrane Cell Membrane BK_Channel BK Channel K_Efflux K⁺ Efflux BK_Channel->K_Efflux CaV_Channel Voltage-gated Ca²⁺ Channel Intracellular_Ca ↑ Intracellular [Ca²⁺] CaV_Channel->Intracellular_Ca Ca²⁺ Influx Depolarization Membrane Depolarization Depolarization->BK_Channel Activates Depolarization->CaV_Channel Activates Intracellular_Ca->BK_Channel Activates PaxiphyllineE This compound PaxiphyllineE->BK_Channel Inhibits Hyperpolarization Hyperpolarization & Repolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound as a BK channel inhibitor.

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Stability Samples in Different Solvents A->C B Prepare Solvent Systems (e.g., DMSO, EtOH, PBS) B->C D Incubate at Controlled Temperature (e.g., 25°C) (Protect from Light) C->D E Withdraw Aliquots at Specific Time Points (0, 24, 48, 72h) D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify this compound and Degradation Products F->G H Assess Stability Profile G->H Compare Data

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Optimizing HPLC Separation of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Daphniphyllum alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Daphniphyllum alkaloids in a question-and-answer format.

Q1: Why am I seeing poor peak shape, specifically peak tailing, for my Daphniphyllum alkaloid standards?

A1: Peak tailing is a common issue when analyzing basic compounds like alkaloids on silica-based reversed-phase columns. The primary cause is the interaction between the basic nitrogen atoms in the alkaloid structure and the acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase. This secondary interaction leads to asymmetrical peaks.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing their interaction with the protonated basic alkaloids.

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby improving peak shape.

  • Column Selection: Consider using a column with a stationary phase that is less prone to secondary interactions. Modern, high-purity silica columns with end-capping are designed to minimize silanol activity. For particularly challenging separations, a column with a different stationary phase chemistry (e.g., a polymer-based or a hybrid silica column) may be beneficial.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

Q2: My retention times are shifting between injections. What could be the cause?

A2: Retention time instability can be caused by several factors, including:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.

  • Temperature Fluctuations: Employ a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect retention times.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Column Contamination: If the column becomes contaminated with strongly retained sample components, it can affect the retention of subsequent injections. Implement a column washing step after each run or batch of samples.

Q3: I'm observing a noisy or drifting baseline. How can I fix this?

A3: A noisy or drifting baseline can be caused by:

  • Mobile Phase Issues: Ensure the mobile phase solvents are of high purity and are properly degassed to prevent bubble formation in the detector. Contaminated solvents or improper mixing can also contribute to baseline issues.

  • Detector Problems: A dirty flow cell or a failing lamp in the detector can cause baseline noise. Consult your instrument manual for instructions on cleaning the flow cell and replacing the lamp.

  • System Leaks: Check for leaks throughout the HPLC system, from the pump to the detector.

Q4: The backpressure in my HPLC system is too high. What should I do?

A4: High backpressure is a common problem that can be caused by:

  • Column Blockage: A blocked frit at the head of the column is a frequent cause of high pressure. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • System Blockage: A blockage can occur in other parts of the system, such as the injector or tubing. Systematically disconnect components to isolate the source of the blockage.

  • Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Daphniphyllum alkaloids?

A1: A good starting point for separating complex alkaloids like those from Daphniphyllum is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727) is recommended. See the "Experimental Protocols" section for a detailed starter method.

Q2: How can I improve the resolution between closely eluting Daphniphyllum alkaloids?

A2: To improve resolution, you can try the following:

  • Optimize the Gradient: A shallower gradient can increase the separation between peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Small changes in pH can affect the retention and selectivity of ionizable compounds like alkaloids.

  • Try a Different Column: A column with a different stationary phase (e.g., C30, phenyl-hexyl) or a smaller particle size can provide better resolution.

Q3: What detection method is most suitable for Daphniphyllum alkaloids?

A3: Ultraviolet (UV) detection is commonly used for the analysis of alkaloids. The detection wavelength should be chosen based on the UV absorbance maxima of the specific Daphniphyllum alkaloids of interest. If the structures of the target alkaloids are unknown, a photodiode array (PDA) detector can be used to acquire spectra across a range of wavelengths. For higher sensitivity and structural information, mass spectrometry (MS) detection is ideal.

Data Presentation

Currently, there is limited publicly available quantitative data from standardized HPLC methods for a wide range of Daphniphyllum alkaloids. However, several studies have reported the cytotoxic effects of specific Daphniphyllum alkaloids against various cancer cell lines. The following table summarizes some of this data.

Daphniphyllum AlkaloidCell LineIC₅₀ (µM)Reference
Daphnezomine WHeLa16.0 µg/mL[1]
Daphnioldhanol AHeLa31.9[2]
Daphnillonin AHeLa3.89[3]
Dcalycinumine ANasopharyngeal Cancer CellsNot specified[3]

Experimental Protocols

The following is a recommended "starter" protocol for the HPLC separation of Daphniphyllum alkaloids. This protocol is based on general methods for complex alkaloid analysis and should be optimized for the specific alkaloids of interest.

1. Sample Preparation

  • Extraction: Extract the plant material (e.g., leaves, stems) with a suitable solvent such as methanol or ethanol.

  • Purification (Optional): For complex extracts, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

  • Final Preparation: Dissolve the dried extract or pure compounds in the initial mobile phase or a compatible solvent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Conditions

ParameterRecommended Starting Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-60% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm or PDA (200-400 nm)

Mandatory Visualization

Diagrams of Workflows and Signaling Pathways

cluster_troubleshooting HPLC Troubleshooting Workflow start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) retention_time Retention Time Shifts baseline Baseline Noise/ Drift pressure High/Low Backpressure resolution Poor Resolution ps_sol1 Adjust Mobile Phase pH peak_shape->ps_sol1 ps_sol2 Add Mobile Phase Modifier (e.g., TEA) peak_shape->ps_sol2 ps_sol3 Check for Column Overload peak_shape->ps_sol3 ps_sol4 Use End-capped Column peak_shape->ps_sol4 rt_sol1 Check Mobile Phase Preparation retention_time->rt_sol1 rt_sol2 Ensure Column Equilibration retention_time->rt_sol2 rt_sol3 Use Column Oven retention_time->rt_sol3 bl_sol1 Degas Mobile Phase baseline->bl_sol1 bl_sol2 Check Detector Lamp/Cell baseline->bl_sol2 bl_sol3 Check for Leaks baseline->bl_sol3 pr_sol1 Check for Blockages (Frit, Tubing) pressure->pr_sol1 pr_sol2 Filter Sample/ Mobile Phase pressure->pr_sol2 pr_sol3 Check for Leaks pressure->pr_sol3 res_sol1 Optimize Gradient resolution->res_sol1 res_sol2 Change Organic Solvent resolution->res_sol2 res_sol3 Try Different Column resolution->res_sol3 end Problem Resolved ps_sol1->end ps_sol2->end ps_sol3->end ps_sol4->end rt_sol1->end rt_sol2->end rt_sol3->end bl_sol1->end bl_sol2->end bl_sol3->end pr_sol1->end pr_sol2->end pr_sol3->end res_sol1->end res_sol2->end res_sol3->end

Caption: General HPLC troubleshooting workflow.

cluster_cytotoxicity Plausible Cytotoxic Signaling Pathway of Daphniphyllum Alkaloids alkaloid Daphniphyllum Alkaloid cell_membrane Cell Membrane alkaloid->cell_membrane receptor Receptor Binding (Hypothesized) cell_membrane->receptor signal_cascade Intracellular Signaling Cascade receptor->signal_cascade mitochondria Mitochondrial Stress signal_cascade->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cluster_vasorelaxation General Vasorelaxant Signaling Pathway for Alkaloids alkaloid Daphniphyllum Alkaloid endothelium Endothelial Cell alkaloid->endothelium smooth_muscle Vascular Smooth Muscle Cell alkaloid->smooth_muscle enose eNOS Activation endothelium->enose no Nitric Oxide (NO) Production enose->no no->smooth_muscle sgc sGC Activation smooth_muscle->sgc ca_channel Ca2+ Channel Blockade smooth_muscle->ca_channel k_channel K+ Channel Opening smooth_muscle->k_channel cgmp Increased cGMP sgc->cgmp relaxation Vasorelaxation cgmp->relaxation ca_channel->relaxation k_channel->relaxation

References

Troubleshooting Paxiphylline E in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding a compound named "Paxiphylline E". The following technical support guide has been generated as a representative resource for a hypothetical small molecule, herein referred to as this compound, based on common challenges encountered with similar compounds in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when working with this compound in cell culture.

Problem Possible Cause Suggested Solution
1. This compound Precipitates in Culture Medium - Low Solubility: The compound may have poor solubility in aqueous solutions like cell culture media.[1][2] - Incorrect Solvent: The initial solvent used to dissolve this compound might not be compatible with the culture medium. - High Concentration: The final concentration in the medium may exceed its solubility limit.- Optimize Solvent: Use a small amount of a biocompatible solvent like DMSO or ethanol (B145695) to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3] - Test Solubility: Perform a solubility test by adding the stock solution to the medium at the highest intended concentration and visually inspecting for precipitation after a few hours.[1] - Warm the Medium: Gently warm the medium to 37°C before and after adding the compound to aid dissolution.[4]
2. Increased Cell Death or Cytotoxicity - High Treatment Concentration: The concentration of this compound may be toxic to the cells. - Prolonged Exposure: The incubation time might be too long. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Off-Target Effects: The compound may have unintended effects on cell viability.- Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range. - Time-Course Experiment: Evaluate cell viability at different time points to find the ideal exposure duration. - Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent used for this compound) to assess the effect of the solvent alone. - Reduce Serum: If using serum-containing medium, consider reducing the serum concentration during treatment, as serum proteins can sometimes interact with compounds.
3. Inconsistent or Non-Reproducible Results - Compound Instability: this compound may be unstable in the culture medium over time. - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Variations in Cell Density: The initial seeding density of cells can influence their response to treatment. - Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and signaling, affecting experimental outcomes.- Assess Stability: Test the stability of this compound in the culture medium over the experimental time course, for example, using LC-MS/MS if available. Consider replenishing the medium with fresh compound for long-term experiments. - Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments. - Control Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments. - Regular Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination using PCR or fluorescence staining methods.
4. No Observable Effect of this compound - Inactive Compound: The compound may have degraded due to improper storage. - Concentration Too Low: The concentrations tested may be below the effective dose. - Incorrect Target: The chosen cell line may not express the target of this compound or have the relevant signaling pathway. - Compound Binding: The compound may bind to plasticware or proteins in the serum, reducing its effective concentration.- Proper Storage: Store the compound as recommended by the manufacturer, protected from light and moisture. - Wider Concentration Range: Test a broader range of concentrations, including higher doses. - Cell Line Selection: Confirm that the chosen cell line is appropriate for studying the expected biological effects of the compound. - Use of Serum-Free Medium: If feasible, perform experiments in serum-free or low-serum medium to minimize protein binding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For most non-polar small molecules intended for cell culture use, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-100 mM) and store it in small aliquots at -20°C or -80°C. When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced effects.

Q2: How can I determine the optimal working concentration for this compound?

A2: The optimal concentration should be determined experimentally for each cell line and assay. A good starting point is to perform a dose-response curve. We recommend testing a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the concentration that gives the desired biological effect without causing significant cytotoxicity. This is often expressed as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Q3: How stable is this compound in cell culture medium?

A3: The stability of any compound in culture medium can vary depending on the medium components, pH, temperature, and exposure to light. It is advisable to prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments (e.g., over 24 hours), consider replenishing the medium with a fresh solution of the compound at regular intervals to maintain a consistent concentration.

Q4: Can this compound be used in serum-free media?

A4: Yes, if your cells can be maintained in serum-free conditions. Using serum-free media can be advantageous as it eliminates the potential for this compound to bind to serum proteins like albumin, which could reduce its bio-availability. However, some cell lines require serum for attachment and growth, so this must be determined empirically.

Q5: What are the expected off-target effects of this compound?

A5: As with any small molecule inhibitor, off-target effects are possible. It is crucial to include appropriate controls in your experiments. This may involve using a negative control compound with a similar chemical structure but no expected biological activity, or using multiple cell lines to confirm that the observed effect is consistent and target-dependent.

Quantitative Data Summary

The following table presents hypothetical data for this compound based on typical values for similar research compounds.

Parameter Value Cell Line Assay
IC50 (MAPK Pathway Inhibition) 50 nMRAW264.7Western Blot (p-ERK1/2)
EC50 (Anti-inflammatory Effect) 100 nMRAW264.7IL-6 ELISA
CC50 (Cytotoxicity) > 10 µMHepG2LDH Release Assay
Optimal Concentration Range 10 nM - 1 µMVariousFunctional Assays
Solubility in 100% DMSO 50 mg/mLN/AN/A
Maximum Recommended Final DMSO % 0.1%N/ACell-based assays

Experimental Protocols

Protocol: Assessing the Effect of this compound on LPS-Induced MAPK Signaling in RAW264.7 Macrophages

This protocol details the methodology for determining the inhibitory effect of this compound on a key inflammatory signaling pathway.

  • Cell Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Serially dilute the stock solution in serum-free DMEM to achieve final concentrations ranging from 1 nM to 10 µM. Remember to prepare a vehicle control with the same final DMSO concentration.

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Pre-incubate the cells with the compound for 1 hour.

  • LPS Stimulation:

    • After the pre-incubation period, add Lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL to stimulate the inflammatory response. Do not add LPS to the negative control well.

    • Incubate for 30 minutes at 37°C.

  • Protein Extraction:

    • After incubation, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blot Analysis:

    • Determine the protein concentration of each sample using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection reagent and an imaging system.

    • Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Visualizations

G This compound Hypothetical Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) MyD88->MAPK_Cascade Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-alpha) MAPK_Cascade->Inflammatory_Genes Upregulates Paxiphylline_E This compound Paxiphylline_E->MAPK_Cascade Inhibits

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

G Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells (e.g., RAW264.7) Prepare_Compound 2. Prepare this compound (Serial Dilutions) Pre_incubation 3. Pre-incubate with This compound (1 hr) Prepare_Compound->Pre_incubation Stimulation 4. Stimulate with LPS (30 min) Pre_incubation->Stimulation Harvest_Lysates 5. Harvest Protein Lysates Stimulation->Harvest_Lysates Western_Blot 6. Western Blot (p-ERK, total ERK) Harvest_Lysates->Western_Blot Data_Analysis 7. Data Analysis & IC50 Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound's effect on cell signaling.

G Troubleshooting Logic for Inconsistent Results Start Inconsistent Results with this compound Check_Contamination Test for Mycoplasma? Start->Check_Contamination Check_Cells Standardize Cell Passage Number? Check_Contamination->Check_Cells No Solution_Contamination Decontaminate or Discard Culture Check_Contamination->Solution_Contamination Yes Check_Compound Assess Compound Stability? Check_Cells->Check_Compound Yes Solution_Cells Use Low, Consistent Passage Number Check_Cells->Solution_Cells No Check_Protocol Review Protocol for Consistency? Check_Compound->Check_Protocol Yes Solution_Compound Use Fresh Aliquots, Replenish Medium Check_Compound->Solution_Compound No Solution_Protocol Ensure Consistent Seeding & Timing Check_Protocol->Solution_Protocol No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Paxiphylline E Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Paxiphylline E or other novel compounds in biochemical assays. Due to the limited publicly available data on the specific spectral properties and off-target effects of this compound, this guide focuses on general principles of assay interference that may be caused by complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product with the chemical formula C23H29NO5.[1] It is also known as Daphnilongeranine A N-oxide.[1][2] It belongs to the broader class of indole (B1671886) alkaloids. A related compound, Paxilline, is also an indole alkaloid mycotoxin.[3]

Q2: Why might a compound like this compound interfere with my biochemical assay?

Complex natural products, including some alkaloids, can be Pan-Assay Interference Compounds (PAINS).[4] These compounds can interfere with assay readouts through various mechanisms that are not related to a specific, intended target interaction. This can lead to false-positive or false-negative results.

Q3: What are the common mechanisms of assay interference by compounds like this compound?

While specific data for this compound is scarce, compounds of similar complexity can interfere through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to a high background signal.

  • Light Scattering/Absorption: The compound may absorb light at the excitation or emission wavelengths, leading to signal quenching or an inner filter effect.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes.

  • Reactivity: Some chemical moieties can react with assay components, such as proteins or detection reagents.

  • Specific Off-Target Effects: The compound may interact with unintended biological targets within the assay system. For instance, the related compound Paxilline is a known inhibitor of BK channels and sarco/endoplasmic reticulum Ca2+-stimulated ATPase (SERCA). If this compound has similar activities, it could interfere with assays involving these or related proteins.

Q4: I am observing unexpected results in my fluorescence-based assay when using this compound. What should I do first?

The first step is to determine if this compound is autofluorescent under your experimental conditions. You can do this by running a control experiment with just the compound in your assay buffer and measuring the fluorescence at the same settings used for your main experiment.

Troubleshooting Guides

Issue 1: High Background Signal in a Fluorescence-Based Assay

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Characterize Autofluorescence:

    • Run a spectral scan of this compound to determine its excitation and emission maxima.

    • Prepare a serial dilution of this compound in the assay buffer and measure the fluorescence at the assay's excitation and emission wavelengths.

  • Mitochondrial Autofluorescence:

    • If working with cell-based assays, consider that endogenous fluorophores like NADH and flavins contribute to cellular autofluorescence. This compound could potentially modulate cellular metabolism, thus altering the autofluorescence background.

  • Optimize Assay Conditions:

    • If the autofluorescence spectrum of this compound is known, select a fluorophore for your assay with excitation and emission wavelengths that are spectrally well-separated from those of this compound.

    • Consider using time-resolved fluorescence resonance energy transfer (TR-FRET) assays, which can minimize interference from short-lived background fluorescence.

Issue 2: Reduced Signal or Complete Quenching in a Fluorescence-Based Assay

Possible Cause: Inner filter effect or direct quenching by this compound.

Troubleshooting Steps:

  • Assess Light Absorbance:

    • Measure the absorbance spectrum of this compound at the concentrations used in the assay. Significant absorbance at the excitation or emission wavelengths suggests an inner filter effect.

  • Perform a Quenching Control Experiment:

    • Run the assay in the absence of the enzyme/target but with the fluorescent product/probe and varying concentrations of this compound. A decrease in signal with increasing this compound concentration indicates quenching.

  • Modify Assay Protocol:

    • If possible, reduce the concentration of this compound.

    • Use a different fluorescent probe with a longer Stokes shift to minimize reabsorption.

Issue 3: Irreproducible Results or Non-Linear Dose-Response Curves

Possible Cause: Compound aggregation or non-specific protein binding.

Troubleshooting Steps:

  • Include a Detergent:

    • Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to disrupt potential aggregates.

  • Vary Enzyme/Protein Concentration:

    • If the inhibitory effect of this compound is due to aggregation, the IC50 value will often be dependent on the enzyme concentration.

  • Use an Orthogonal Assay:

    • Confirm the activity of this compound using a different assay format that is less susceptible to the suspected interference mechanism (e.g., a label-free detection method if fluorescence interference is suspected).

Data Presentation

Table 1: Hypothetical Autofluorescence Profile of this compound

Excitation Wavelength (nm)Emission Wavelength (nm)Relative Fluorescence Units (RFU)
3504505000
4855201500
530590200
62067050

Note: This data is hypothetical and for illustrative purposes only. Actual spectral properties of this compound need to be determined experimentally.

Table 2: Hypothetical IC50 Values of a Related Alkaloid (Paxilline) against Off-Targets

TargetIC50 (µM)Assay Type
BK Channel0.01 - 10Electrophysiology
SERCA5 - 50Ca2+ ATPase Activity Assay

Source: Data generalized from MedchemExpress and other publications.

Experimental Protocols

Protocol 1: Determination of Compound Autofluorescence

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer to be used in the main experiment.

  • Experimental Setup:

    • In a microplate, perform a serial dilution of the this compound stock solution in the assay buffer. Include wells with buffer only as a blank.

    • Use a plate reader with spectral scanning capabilities.

  • Measurement:

    • Perform an excitation scan at a fixed emission wavelength corresponding to your assay's fluorophore.

    • Perform an emission scan at a fixed excitation wavelength corresponding to your assay's fluorophore.

    • If spectral scanning is not available, measure the fluorescence at the specific excitation and emission wavelengths of your assay.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity against the concentration of this compound.

Protocol 2: Orthogonal Assay to Confirm Activity

If initial screening suggests this compound is an inhibitor in a fluorescence-based enzymatic assay, confirm this finding using a non-fluorescence-based method.

  • Assay Principle:

    • Choose an assay that measures a different aspect of the enzyme's activity, such as substrate consumption or product formation, using a different detection method (e.g., absorbance, luminescence, or mass spectrometry).

  • Experimental Procedure:

    • Perform the enzymatic assay with and without varying concentrations of this compound.

    • Follow the protocol for the chosen orthogonal assay method to measure enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of this compound.

    • Determine the IC50 value and compare it to the value obtained from the primary fluorescence-based assay. A significant difference may indicate interference in the primary assay.

Visualizations

experimental_workflow cluster_initial_observation Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_conclusion Conclusion A Unexpected Result in Biochemical Assay B Characterize Autofluorescence A->B Fluorescence Assay? C Assess Light Absorbance/ Quenching A->C Signal Decrease? D Investigate Aggregation A->D Irreproducible Data? E Run Orthogonal Assay A->E Confirm Activity G Assay Interference B->G High Autofluorescence C->G Significant Quenching D->G Aggregation Confirmed F True Hit E->F Activity Confirmed E->G Activity Not Confirmed

Caption: Troubleshooting workflow for unexpected assay results.

signaling_pathway_interference cluster_compound Test Compound cluster_assay_components Assay Components cluster_readout Assay Readout PaxE This compound Target Intended Target PaxE->Target Intended Interaction (True Hit) OffTarget Off-Target (e.g., BK Channel) PaxE->OffTarget Unintended Interaction (False Positive/Negative) Reporter Reporter Molecule (e.g., Fluorophore) PaxE->Reporter Direct Interference (e.g., Autofluorescence) Signal Measured Signal Target->Signal OffTarget->Signal Reporter->Signal

Caption: Potential mechanisms of this compound assay interference.

References

Technical Support Center: Paxilline Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center addresses common pitfalls and questions related to research involving Paxilline (B40905), a potent inhibitor of the large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channel. Given the high specificity of inquiries related to "Paxilline," this guide has been developed to address the most probable subject of interest for researchers in this field.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Paxilline?

A1: Paxilline is a potent inhibitor of the large-conductance Ca²⁺- and voltage-activated K⁺ (BK) channel.[1][2][3] It functions as an allosteric modulator that preferentially binds to the closed conformation of the channel, stabilizing it and thereby reducing the probability of the channel opening.[1][3][4] This "closed-channel block" mechanism distinguishes it from traditional open-channel blockers.[1][3] The binding of a single paxilline molecule is sufficient to inhibit the channel.[2][5]

Q2: I'm observing inconsistent inhibition with Paxilline. What could be the cause?

A2: The inhibitory potency of Paxilline is highly dependent on the BK channel's open probability (Po).[2][5][6] Inhibition is inversely proportional to Po; conditions that favor the open state, such as membrane depolarization or high intracellular calcium concentrations, will significantly decrease Paxilline's inhibitory effect.[1][2][7] Therefore, inconsistencies can arise from slight variations in experimental conditions like holding potential or intracellular calcium levels.

Q3: What are the known off-target effects of Paxilline?

A3: The most well-documented off-target effect of Paxilline is the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[8][9][10] This effect typically occurs at micromolar concentrations, which is significantly higher than the nanomolar concentrations required for BK channel inhibition.[8][9][11]

Q4: What is the best way to prepare and store Paxilline solutions?

A4: Paxilline has poor solubility in aqueous solutions.[12][13] It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[12][14][15] This stock solution can then be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles and diluted into the desired aqueous buffer on the day of the experiment.[13][15]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No or weak inhibition observed 1. High BK channel open probability (Po): Your experimental conditions (e.g., depolarized membrane potential, high intracellular Ca²⁺) are favoring the open state of the channel, reducing Paxilline's effectiveness. 2. Incorrect Paxilline concentration: Degradation of the compound or errors in dilution. 3. Inefficient solution exchange: The compound is not reaching the channel.1. Adjust your holding potential to a more negative value or lower the intracellular Ca²⁺ concentration to favor the closed state. 2. Prepare a fresh working solution from a new aliquot of the stock solution. Verify your dilution calculations. 3. Ensure your perfusion system is working correctly and allow sufficient time for equilibration.
Unexpected changes in intracellular calcium levels Off-target SERCA pump inhibition: This is likely if you are using Paxilline at concentrations approaching or exceeding 1 µM.[9]1. Perform a dose-response analysis: On-target BK channel inhibition occurs at low nanomolar concentrations.[9] 2. Use a specific SERCA inhibitor (e.g., thapsigargin) as a control: If thapsigargin (B1683126) mimics the effects of Paxilline, it suggests SERCA inhibition is a contributing factor.[10] 3. Use an alternative BK channel blocker: Compare results with a structurally different blocker like Iberiotoxin.[9]
Slow onset of block or washout Inherent kinetics of Paxilline: The onset of block and its reversal upon washout are relatively slow, often taking tens of seconds to minutes.[7][16]1. Allow sufficient time for equilibration: Ensure you are giving the drug enough time to bind and unbind. 2. Facilitate washout: To speed up recovery, hold the membrane at a depolarized potential or increase intracellular calcium to promote the open state and encourage Paxilline unbinding.[7]

Quantitative Data Summary

The inhibitory concentration (IC₅₀) of Paxilline is highly dependent on the experimental conditions that influence the BK channel's open probability.

Table 1: State-Dependent Inhibition of BK Channels by Paxilline

Channel Open Probability (Po) Intracellular [Ca²⁺] Holding Potential (mV) Approximate IC₅₀ Reference(s)
Very Low10 µM-80~5.0 nM[17]
Low300 µM-7011.7 ± 1.9 nM[6][16]
Intermediate300 µM058.4 ± 2.9 nM[6][16]
High300 µM40469.8 ± 94.9 nM[6][16]
Very High300 µM705.37 ± 1.0 µM[6][16]

Table 2: Off-Target Effects of Paxilline

Off-Target Reported IC₅₀ Reference(s)
Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA)5 - 50 µM[8][10][11][18]

Detailed Experimental Protocol

Inside-Out Patch-Clamp Electrophysiology for Determining Paxilline IC₅₀

This protocol is designed to measure the concentration-dependent inhibition of BK channels by Paxilline, allowing for precise control of the intracellular environment.

1. Cell Preparation:

  • Culture cells expressing the BK channels of interest (e.g., HEK293 cells transfected with the BK channel α-subunit).

  • Plate cells on glass coverslips suitable for patch-clamp recording.

2. Solution Preparation:

  • Pipette (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, pH 7.2 with KOH.

  • Bath (Extracellular) Solution (in mM): 140 KCl, 10 HEPES, with varying concentrations of free Ca²⁺ buffered with EGTA to achieve the desired open probability.

  • Paxilline Stock Solution: Prepare a 10-20 mM stock solution of Paxilline in high-quality, anhydrous DMSO.[13] Store in aliquots at -20°C.

  • Paxilline Working Solutions: On the day of the experiment, dilute the stock solution into the bath solution to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

3. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ.

  • Approach a cell and form a high-resistance (>1 GΩ) seal.

  • Excise the patch into the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Hold the membrane potential at a desired voltage (e.g., -80 mV to maintain a low Po).[13]

  • Apply depolarizing voltage steps (e.g., to +80 mV) to elicit BK channel currents.

  • Record stable baseline currents in the control bath solution.

4. Paxilline Application and Data Acquisition:

  • Using a perfusion system, apply the bath solution containing the lowest concentration of Paxilline.

  • Allow sufficient time for the blocking effect to reach a steady state before recording currents at the same voltage steps.

  • Repeat this process for a range of Paxilline concentrations, from lowest to highest.

  • After the highest concentration, perform a washout with the control solution to check for reversibility.

5. Data Analysis:

  • Measure the peak current amplitude at each voltage step for each Paxilline concentration.

  • Normalize the current at each concentration to the control (pre-Paxilline) current.

  • Plot the normalized current as a function of Paxilline concentration and fit the data with the Hill equation to determine the IC₅₀ and Hill coefficient.

Visualizations

Paxilline_Mechanism cluster_channel BK Channel States cluster_paxilline Paxilline Action Closed Closed State High Paxilline Affinity Open Open State Low Paxilline Affinity Closed->Open Activation (Depolarization, ↑Ca²⁺) Inhibition Channel Inhibition (Stabilization of Closed State) Closed->Inhibition Leads to Open->Closed Deactivation Open->Inhibition Paxilline Paxilline Paxilline->Closed Binds preferentially

Caption: Allosteric modulation of BK channels by Paxilline.

Experimental_Workflow A 1. Prepare Cells & Solutions B 2. Establish Inside-Out Patch Configuration A->B C 3. Record Baseline BK Currents (Control) B->C D 4. Perfuse with Paxilline (Lowest Concentration) C->D E 5. Record Steady-State Inhibited Currents D->E F 6. Repeat for Increasing Concentrations E->F Iterate G 7. Washout with Control Solution F->G H 8. Data Analysis (IC50 Determination) G->H

References

Paxiphylline E Reference Standard: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific handling, storage, and safety data for Paxiphylline E are not publicly available. This guide is based on general best practices for handling chemical reference standards and related indole-diterpenoid alkaloids. Always consult the manufacturer-specific Safety Data Sheet (SDS) and product information sheet for definitive guidance.

Frequently Asked Questions (FAQs)

Q1: How should I store the this compound reference standard upon receipt?

A: Immediately upon receipt, store the this compound reference standard in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at or below -20°C. For short-term use, refrigeration at 2-8°C is acceptable.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A: As a precaution, and in line with handling compounds of unknown toxicity, full PPE should be worn. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. If there is a risk of generating dust or aerosols, a fume hood and respiratory protection should be used.

Q3: How do I properly dissolve the this compound reference standard for my experiments?

A: The solubility of this compound in common laboratory solvents is not well-documented. It is recommended to start with small quantities to test solubility in solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. Use sonication to aid dissolution if necessary. Always use high-purity, anhydrous solvents.

Q4: Is the this compound reference standard sensitive to light or temperature?

A: While specific stability data is unavailable, many complex organic molecules, including indole (B1671886) alkaloids, are sensitive to light and temperature. It is crucial to protect the solid compound and its solutions from direct light by using amber vials or by wrapping containers in aluminum foil. Avoid repeated freeze-thaw cycles of solutions to prevent degradation.

Q5: What is the recommended procedure for preparing stock solutions?

A: To prepare a stock solution, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound and dissolve it in a suitable, pre-determined solvent to a known concentration. Store stock solutions in tightly sealed, light-protected containers at -20°C or below.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving the Compound - Inappropriate solvent.- Insufficient mixing.- Low temperature.- Test solubility in a small amount of a different polar organic solvent (e.g., DMSO, DMF, or a different alcohol).- Use a vortex mixer or sonicator to aid dissolution.- Gently warm the solution (if the compound's thermal stability is not a concern; proceed with caution).
Precipitation in Stock Solution After Freezing - Supersaturation of the solution.- Solvent does not have a low enough freezing point.- Gently warm the solution to room temperature and vortex to redissolve.- Consider preparing a more dilute stock solution.- If using an aqueous-based solvent, consider adding a co-solvent like glycerol (B35011) to lower the freezing point.
Inconsistent Experimental Results - Degradation of the reference standard.- Inaccurate concentration of the stock solution.- Prepare a fresh stock solution from the solid material.- Verify the calibration of your balance before weighing.- Ensure the compound is fully dissolved before making serial dilutions.
Visible Color Change in Solid or Solution - Decomposition of the compound.- Discard the material. Do not use if there are any visible signs of degradation.

Experimental Protocols & Methodologies

As specific experimental data for this compound is not available, detailed, validated protocols cannot be provided. The following are general workflows that can be adapted.

General Workflow for Assessing Compound Stability

StabilityWorkflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare fresh stock solution in desired solvent aliquot Aliquot into multiple light-protected vials prep->aliquot t0 Time zero analysis (freshly prepared) aliquot->t0 Immediate rt Room Temperature aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer compare Compare peak area/purity to Time zero t0->compare analysis Analyze by HPLC/UPLC or LC-MS at set time points (e.g., 24h, 48h, 1 week) rt->analysis fridge->analysis freezer->analysis analysis->compare

Caption: A general workflow for assessing the stability of a reference standard solution under various storage conditions.

Safety and Handling

Given that this compound is an indole-diterpenoid alkaloid, a class of compounds known to have diverse biological activities, it should be handled with care.

Safe Handling Logical Flow

SafeHandling start Receive Compound assess Assess Hazards (Consult SDS - if unavailable, treat as hazardous) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handling_env Use in a Well-Ventilated Area (Fume Hood Recommended) ppe->handling_env weighing Handle as a solid to avoid dust. Clean spills promptly. handling_env->weighing dissolving Dissolve in a suitable solvent. weighing->dissolving waste Dispose of waste according to institutional guidelines for chemical waste. weighing->waste storage Store properly (protected from light, moisture, at recommended temperature) dissolving->storage dissolving->waste storage->waste

Caption: Logical flow for the safe handling of a chemical reference standard of unknown toxicity.

Validation & Comparative

Doxofylline: An In Vivo Comparative Guide for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Doxofylline's in vivo activity against other therapeutic alternatives for respiratory diseases. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Doxofylline (B1670904), a methylxanthine derivative, has emerged as a significant therapeutic agent in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy, combined with a favorable safety profile compared to its predecessor, Theophylline, makes it a subject of considerable interest in respiratory pharmacology. This guide delves into the in vivo validation of Doxofylline's activity, offering a comparative analysis with other established treatments.

Mechanism of Action: A Dual Approach to Airway Management

Doxofylline exerts its therapeutic effects through a dual mechanism of action: bronchodilation and anti-inflammatory activity. Unlike Theophylline, Doxofylline exhibits a lower affinity for adenosine (B11128) A1 and A2 receptors, which is believed to contribute to its improved cardiovascular safety profile.[1]

The primary mechanism for bronchodilation involves the inhibition of the phosphodiesterase (PDE) enzyme.[2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[2]

Doxofylline's anti-inflammatory properties are attributed to several pathways, notably the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[4] By suppressing the activation of the NLRP3 inflammasome, Doxofylline reduces the release of pro-inflammatory cytokines such as IL-1β and IL-18. This anti-inflammatory action is further supported by its ability to decrease the infiltration of eosinophils and neutrophils into lung tissue.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Doxofylline Doxofylline AdenosineReceptor Adenosine Receptors (A1, A2) Doxofylline->AdenosineReceptor Low Affinity PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits NLRP3 NLRP3 Inflammasome Doxofylline->NLRP3 Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits SmoothMuscleRelaxation Smooth Muscle Relaxation (Bronchodilation) MLCK->SmoothMuscleRelaxation Leads to ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3->ProInflammatoryCytokines Activates Release of

Caption: Doxofylline's dual mechanism of action.

Comparative Efficacy and Safety: In Vivo Evidence

Clinical and preclinical studies have consistently demonstrated Doxofylline's efficacy in improving lung function and its superior safety profile compared to Theophylline.

DrugEfficacy MeasureResultSafety ProfileReference
Doxofylline FEV1 ImprovementSignificant increase from baselineFewer adverse events (e.g., headache, nausea, insomnia)
Theophylline FEV1 ImprovementSignificant increase from baselineHigher incidence of adverse events
Salbutamol BronchodilationEffective for acute reliefPotential for cardiovascular side effects
Montelukast Anti-inflammatoryReduces airway inflammationGenerally well-tolerated
Tiotropium BronchodilationLong-acting bronchodilatorDry mouth is a common side effect

Experimental Protocols: In Vivo Models

The in vivo activity of Doxofylline has been validated in various animal models of respiratory diseases. Below are detailed protocols for key experiments.

Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice

This model is used to assess the anti-inflammatory effects of Doxofylline.

  • Animals: Male BALB/c mice.

  • Induction of Inflammation: Intranasal administration of LPS (10 µg in 50 µL of saline).

  • Doxofylline Administration: Intraperitoneal (i.p.) injection of Doxofylline (1, 5, or 10 mg/kg) 1 hour before LPS challenge.

  • Outcome Measures (24 hours post-LPS):

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (neutrophils, macrophages).

    • Cytokine Analysis: Measurement of TNF-α, IL-6, and IL-1β levels in BALF using ELISA.

    • Lung Histology: Evaluation of inflammatory cell infiltration and lung injury.

cluster_setup Experimental Setup cluster_outcomes Outcome Measures (24h) Animals Male BALB/c Mice LPS_Induction Intranasal LPS (10 µg) BALF_Analysis BALF Analysis: - Total/Differential Cell Counts LPS_Induction->BALF_Analysis Cytokine_Analysis Cytokine Analysis (ELISA): - TNF-α, IL-6, IL-1β LPS_Induction->Cytokine_Analysis Histology Lung Histology: - Inflammatory Infiltration LPS_Induction->Histology Doxofylline_Admin Doxofylline i.p. (1, 5, 10 mg/kg) Doxofylline_Admin->LPS_Induction 1h before

Caption: Workflow for LPS-induced lung inflammation model.
Ovalbumin (OVA)-Induced Allergic Asthma in Rats

This model is employed to evaluate Doxofylline's efficacy in an allergic asthma setting.

  • Animals: Male Wistar rats.

  • Sensitization: Intraperitoneal injections of OVA (100 µg) and aluminum hydroxide (B78521) (1 mg) on days 0 and 7.

  • Challenge: Inhalation of OVA aerosol (1% in saline) for 30 minutes on days 14, 15, and 16.

  • Doxofylline Administration: Oral gavage of Doxofylline (10, 20, or 40 mg/kg) daily from day 14 to day 16, 1 hour before OVA challenge.

  • Outcome Measures (24 hours after last challenge):

    • Airway Hyperresponsiveness (AHR): Measured using whole-body plethysmography in response to increasing concentrations of methacholine.

    • BALF Analysis: Total and differential cell counts (eosinophils).

    • IgE Levels: Measurement of total and OVA-specific IgE in serum.

    • Lung Histology: Evaluation of goblet cell hyperplasia and inflammatory cell infiltration.

Cigarette Smoke and LPS-Induced COPD in Rats

This model simulates key features of COPD to assess the therapeutic potential of Doxofylline.

  • Animals: Male Sprague-Dawley rats.

  • Induction of COPD: Exposure to cigarette smoke (4 cigarettes/day, 5 days/week) for 4 weeks, combined with intranasal instillation of LPS (50 µg) on days 1 and 15.

  • Doxofylline Administration: Oral gavage of Doxofylline (20 or 40 mg/kg) daily during the 4-week induction period.

  • Outcome Measures:

    • Pulmonary Function Tests: Measurement of forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC).

    • BALF Analysis: Total and differential cell counts (neutrophils, macrophages).

    • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in lung tissue.

    • Lung Histology: Evaluation of emphysema and airway remodeling.

Conclusion

The in vivo evidence strongly supports the efficacy and safety of Doxofylline in the management of respiratory diseases. Its dual mechanism of action, targeting both bronchodilation and inflammation, provides a comprehensive therapeutic approach. Compared to Theophylline, Doxofylline offers a significantly improved safety profile without compromising efficacy. Further preclinical and clinical research will continue to elucidate the full potential of Doxofylline in comparison to other established and emerging respiratory therapies.

References

Independent Verification of Paxiphylline E Bioactivity: A Comparative Guide to BK Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the bioactivity of Paxilline, a potent blocker of the large-conductance Ca2+-activated K+ (BK) channel, with other common BK channel inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental protocols, and mechanistic insights to aid in the selection of appropriate pharmacological tools.

It is critical to distinguish the mycotoxin Paxilline , the subject of this guide, from the focal adhesion protein paxillin . These are distinct molecules with different biological functions. This guide will focus exclusively on the bioactivity of the mycotoxin Paxilline.

Comparative Analysis of BK Channel Blockers

Paxilline and its alternatives are invaluable tools for dissecting the physiological and pathological roles of BK channels. Their efficacy, however, is dictated by their distinct mechanisms of action, potency, and specificity. This section provides a comparative overview of Paxilline and other widely used BK channel blockers: Iberiotoxin, Charybdotoxin, and Penitrem A.

Data Presentation: Quantitative Comparison of BK Channel Inhibitors

The following table summarizes the key quantitative parameters for Paxilline and its alternatives, providing a basis for direct comparison.

ParameterPaxillineIberiotoxinCharybdotoxinPenitrem A
Target(s) BK channels, SERCABK channelsBK channels, Kv1.2, Kv1.3BK channels
Binding Site Intracellular, near the central cavityExtracellular vestibule of the poreExtracellular vestibule of the poreIntracellular
Mechanism Closed-channel blockerPore blockerPore blockerClosed-channel blocker
Potency (IC₅₀/Kᵢ) State-dependent: ~10 nM (closed) to ~10 µM (open)[1][2]~0.5 - 25 nM~3 - 15 nM[3]6.4 nM (α subunit), 64.4 nM (α + β1 subunit)[4][5]
Off-Target Effects SERCA inhibition (IC₅₀ = 5-50 µM)Highly selective for BK channelsAlso blocks some voltage-gated K+ channelsHigh selectivity for BK channels
Membrane Permeability PermeableImpermeableImpermeablePermeable

The Role of BK Channels and Paxilline in Cancer Research

BK channels are increasingly implicated in the pathophysiology of cancer, where they are often overexpressed and contribute to cell proliferation and migration. Pharmacological inhibition of these channels, therefore, represents a potential therapeutic strategy.

Studies have shown that blockade of BK channels can impair the migration of glioma cells. The use of specific blockers like Paxilline allows for the investigation of the precise role of these channels in cancer progression. However, it is crucial to consider the off-target effects of these inhibitors, such as Paxilline's impact on SERCA, which can influence intracellular calcium signaling and potentially confound experimental results. When interpreting data from studies on the effects of "paxillin" on cancer, it is imperative to verify whether the study refers to the BK channel blocker mycotoxin or the unrelated focal adhesion protein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for key experiments used to characterize the bioactivity of BK channel blockers.

Patch-Clamp Electrophysiology for Measuring BK Channel Inhibition

Objective: To measure the inhibitory effect of Paxilline or its alternatives on BK channel currents.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells transfected with the BK channel α-subunit)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, with CaCl₂ added to achieve the desired free Ca²⁺ concentration; pH 7.2

  • Test compounds (Paxilline, Iberiotoxin, etc.) dissolved in the appropriate vehicle (e.g., DMSO)

Procedure:

  • Prepare recording pipettes from borosilicate glass capillaries, with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal between the pipette tip and the membrane of a cell expressing BK channels.

  • Rupture the cell membrane to achieve the whole-cell recording configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Elicit BK currents by applying depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments).

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the steady-state current at each voltage step in the presence of the compound.

  • Wash out the compound with the external solution to check for reversibility of the block.

  • Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of BK channel blockers on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the BK channel blocker (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Paxilline Signaling Pathway cluster_membrane Cell Membrane cluster_cell Intracellular BK_channel BK Channel (Closed) BK_channel_blocked BK Channel (Blocked/Closed) BK_channel->BK_channel_blocked Stabilizes closed state Hyperpolarization Hyperpolarization BK_channel->Hyperpolarization K+ efflux causes Paxilline_binds Paxilline Paxilline_binds->BK_channel Binds to intracellular side K_ion K+ Ion BK_channel_blocked->K_ion Prevents K+ efflux Cell_Function Altered Cell Function (e.g., Reduced Proliferation) Hyperpolarization->Cell_Function Inhibition of hyperpolarization leads to

Caption: Mechanism of Paxilline action on BK channels.

G Experimental Workflow: BK Channel Inhibition Assay Start Start: Cell Culture (BK Channel Expressing Cells) Patch_Clamp Whole-Cell Patch Clamp Start->Patch_Clamp Record_Baseline Record Baseline BK Currents Patch_Clamp->Record_Baseline Apply_Compound Apply Paxilline/ Alternative Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited BK Currents Apply_Compound->Record_Inhibition Washout Washout Compound Record_Inhibition->Washout Record_Recovery Record Recovered BK Currents Washout->Record_Recovery Analyze Data Analysis (IC50 Calculation) Record_Recovery->Analyze End End Analyze->End

Caption: Workflow for electrophysiological analysis.

G Logical Comparison of BK Channel Blockers cluster_paxilline Paxilline / Penitrem A cluster_toxins Iberiotoxin / Charybdotoxin Pax_Mech Intracellular Closed-Channel Blocker Tox_Mech Extracellular Pore Blocker Pax_Perm Membrane Permeable Tox_Perm Membrane Impermeable Pax_Off Off-Target: SERCA (Paxilline) Tox_Spec High Specificity (Iberiotoxin)

Caption: Key distinguishing features of BK blockers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paxiphylline E
Reactant of Route 2
Paxiphylline E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.